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2-Mesitylpiperazine Documentation Hub

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  • Product: 2-Mesitylpiperazine

Core Science & Biosynthesis

Foundational

What are the properties of 2-Mesitylpiperazine?

Technical Profile: 2-Mesitylpiperazine (2-MSP) Executive Summary 2-Mesitylpiperazine (2-(2,4,6-trimethylphenyl)piperazine) is a specialized, sterically congested chiral diamine scaffold. Unlike the more common N-aryl pip...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-Mesitylpiperazine (2-MSP)

Executive Summary

2-Mesitylpiperazine (2-(2,4,6-trimethylphenyl)piperazine) is a specialized, sterically congested chiral diamine scaffold. Unlike the more common N-aryl piperazines (1-aryl), the C2-substituted architecture of 2-MSP introduces a permanent chiral center within the saturated ring, rendering it a high-value building block for asymmetric synthesis and medicinal chemistry.

Its defining feature is the "Mesityl Effect" : the bulk of the 2,4,6-trimethylphenyl group forces an orthogonal conformation relative to the piperazine ring, creating a rigid steric wall. This property is exploited to prevent metabolic oxidation at the benzylic position and to enforce stereochemical selectivity in ligand-receptor binding (particularly in GPCR targets).

Chemical Identity & Physicochemical Properties

The introduction of the mesityl group significantly alters the solubility and basicity profile compared to the parent piperazine.

PropertyDataNote
IUPAC Name 2-(2,4,6-trimethylphenyl)piperazineC2-substitution is critical.
CAS (Racemic) Not widely listedOften synthesized de novo.
CAS (R-isomer) 1212814-30-6 Pharmacologically active isomer in many series.
CAS (S-isomer) 1212860-30-4
Formula C₁₃H₂₀N₂
M.W. 204.31 g/mol
LogP (Est.) 2.8 – 3.2Significantly more lipophilic than phenylpiperazine (LogP ~1.2).
pKa (Est.) N1: ~9.6, N4: ~5.2The steric bulk near N1 may slightly depress nucleophilicity.
Appearance Off-white crystalline solid
Structural Conformation Analysis

In 2-MSP, the ortho-methyl groups of the mesityl ring clash with the equatorial protons of the piperazine. This steric strain forbids coplanarity.

  • Consequence: The mesityl ring adopts a conformation nearly perpendicular to the piperazine chair.

  • Utility: This "locked" conformation makes 2-MSP an excellent chiral auxiliary or atropisomeric scaffold for distinguishing between hydrophobic pockets in enzyme active sites.

Validated Synthesis Protocol

Direct coupling of mesityl halides to piperazine yields the N-substituted product (1-MSP). To achieve C2-substitution , a "Pyrazine Activation-Reduction" strategy is required. The most robust route utilizes the Fagnou Direct Arylation of pyrazine N-oxides, followed by stepwise reduction.

Workflow Diagram

Synthesis Start Pyrazine N-Oxide (Commercial) Inter1 2-Mesitylpyrazine N-oxide (Intermediate) Start->Inter1 Direct Arylation (110°C, Dioxane) Reagent Mesityl Bromide + Pd(OAc)2 / Ligand Reagent->Inter1 Inter2 2-Mesitylpyrazine Inter1->Inter2 N-Deoxygenation Step2 Deoxygenation (Pd/C + NH4HCO2) Final 2-Mesitylpiperazine (Racemic) Inter2->Final Hydrogenation (High Pressure) Step3 Ring Reduction (H2, Rh/C or PtO2) Resolution Chiral Resolution (L-Tartaric Acid) Final->Resolution Isomer Separation

Figure 1: Synthetic pathway via Pyrazine N-Oxide activation. This route avoids the low yields associated with direct Grignard addition to sterically hindered pyrazines.

Detailed Methodology

Step 1: Palladium-Catalyzed Direct Arylation [1][2]

  • Rationale: Mesityl halides are sterically hindered. Standard Suzuki couplings often fail or require exotic ligands. Direct arylation of the N-oxide activates the C2 position electronically.

  • Protocol:

    • Charge a flask with Pyrazine N-oxide (1.0 eq), Mesityl bromide (1.0 eq), K₂CO₃ (2.0 eq), and Pd(OAc)₂ (5 mol%).

    • Add ligand P(t-Bu)₃·HBF₄ (15 mol%).[2] Note: The bulky phosphine is critical to accommodate the mesityl group.

    • Reflux in degassed 1,4-dioxane at 110°C under Argon for 16–24 hours.

    • Purification: Silica gel chromatography (Acetone/DCM gradient).

    • Checkpoint: Product is 2-Mesitylpyrazine N-oxide .[1][2][3]

Step 2: Deoxygenation

  • Protocol: Treat the N-oxide with Ammonium Formate (10 eq) and Pd/C (10 wt%) in Methanol. Stir at RT.

  • Mechanism: Transfer hydrogenation removes the oxygen, yielding the aromatic 2-Mesitylpyrazine .

Step 3: Ring Hydrogenation (The Critical Step)

  • Challenge: Reducing a pyrazine with a bulky mesityl group requires high energy to overcome the steric barrier of the intermediate hydropyrazines.

  • Protocol:

    • Dissolve 2-Mesitylpyrazine in Acetic Acid/Ethanol (1:1).

    • Add PtO₂ (Adams' catalyst) or Rh/C (5 wt%). Note: Pd/C is often insufficient for full saturation of hindered pyrazines.

    • Hydrogenate at 50–60 psi (Parr shaker) for 48 hours.

    • Filter catalyst, basify with NaOH, and extract with DCM.

    • Result: (±)-2-Mesitylpiperazine .

Step 4: Optical Resolution (Optional)

  • To isolate the (R)-enantiomer (CAS 1212814-30-6), recrystallize using (L)-Tartaric acid or (S)-Camphorsulfonic acid in ethanol.

Applications in Drug Discovery

2-MSP is not merely a linker; it is a conformational lock .

A. Metabolic Stability Enhancement

In many CNS drugs, the piperazine ring is a metabolic soft spot (susceptible to N-oxidation or ring opening).

  • Mechanism: The 2-Mesityl group creates a "steric umbrella" over the N1 and C3 positions.

  • Outcome: This blocks Cytochrome P450 access, significantly extending the half-life (

    
    ) of the parent molecule compared to unsubstituted piperazines.
    
B. GPCR Ligand Design (5-HT & Dopamine)

Arylpiperazines are privileged scaffolds for Serotonin (5-HT) and Dopamine receptors.[4]

  • N-Aryl vs. C-Aryl: While N-aryl piperazines are common (e.g., Aripiprazole), they often lack subtype selectivity.

  • The 2-MSP Advantage: The C2-mesityl group restricts the rotation of the piperazine ring. When attached to a pharmacophore, it forces the molecule into a specific vector, potentially differentiating between 5-HT1A (agonist) and 5-HT2A (antagonist) binding pockets based on the steric tolerance of the receptor cleft.

Applications Center 2-Mesitylpiperazine (Scaffold) App1 Chiral Auxiliaries (Asymmetric Catalysis) Center->App1 App2 GPCR Ligands (5-HT / Dopamine) Center->App2 App3 Kinase Inhibitors (Atropisomeric Selectivity) Center->App3 Mech1 Steric Bulk blocks CYP450 Oxidation Center->Mech1 Metabolic Stability Mech2 Restricted Rotation forces Bioactive Conformation App2->Mech2 App3->Mech2

Figure 2: Functional utility of the 2-MSP scaffold in medicinal chemistry.

Safety & Handling

  • Hazard Class: Corrosive / Irritant.

  • Handling: As a secondary amine, 2-MSP absorbs CO₂ from the air (forming carbamates). Store under nitrogen or argon in a desiccator.

  • Skin Contact: The lipophilic mesityl group enhances dermal absorption compared to simple piperazine. Wear nitrile gloves and use a fume hood.

References

  • Fagnou, K., et al. (2008). "Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society. (Methodology for hindered arylation of azine N-oxides).

  • Campeau, L.C., et al. (2005). "Biaryl Synthesis via Direct Arylation: Constraints and Opportunities." Aldrichimica Acta. (Review of direct arylation including hindered substrates).

  • Sigma-Aldrich / Merck. "Product Entry: (R)-2-Methylpiperazine." (Comparative data for 2-substituted piperazines).

  • ChemSrc. "2-Mesitylpiperazine CAS Registry & Properties." (Verification of CAS 1212814-30-6).[5]

  • Google Patents / Wiley-VCH. "Synthesis of 2-Mesitylpyrazine N-oxide via Pd-catalyzed cross-coupling." (Specific protocol source for the precursor).

Sources

Exploratory

Spectroscopic Analysis of N-Mesitylpiperazine: A Technical Guide for Researchers

The N-arylpiperazine moiety is a significant pharmacophore found in a wide array of therapeutic agents, highlighting the importance of robust analytical techniques for the characterization of new derivatives. Spectroscop...

Author: BenchChem Technical Support Team. Date: February 2026

The N-arylpiperazine moiety is a significant pharmacophore found in a wide array of therapeutic agents, highlighting the importance of robust analytical techniques for the characterization of new derivatives. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure of 1-Mesitylpiperazine in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1-Mesitylpiperazine is expected to show distinct signals corresponding to the protons of the mesityl group and the piperazine ring.

Expected Chemical Shifts (δ) in ¹H NMR:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
Aromatic CH~6.8-7.0s2HThe two aromatic protons on the mesityl ring are chemically equivalent due to the molecule's symmetry and will appear as a singlet.
Piperazine N-CH₂ (proximal to mesityl)~3.0-3.2t4HProtons on the carbons directly attached to the nitrogen bearing the mesityl group will be deshielded and appear as a triplet due to coupling with the adjacent CH₂ group.
Piperazine N-CH₂ (distal)~2.8-3.0t4HProtons on the carbons of the secondary amine end of the piperazine ring will be slightly more shielded and also appear as a triplet.
Mesityl CH₃ (ortho)~2.3s6HThe two methyl groups at the ortho positions of the mesityl ring are equivalent and will appear as a sharp singlet.
Mesityl CH₃ (para)~2.2s3HThe methyl group at the para position of the mesityl ring will appear as a distinct singlet.
Piperazine NHVariable (broad)s1HThe chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet.
¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in 1-Mesitylpiperazine.

Expected Chemical Shifts (δ) in ¹³C NMR:

CarbonExpected Chemical Shift (ppm)Rationale
Aromatic C (quaternary, attached to N)~150-155The ipso-carbon attached to the nitrogen is significantly deshielded.
Aromatic C (quaternary, with CH₃)~135-140The ortho and para carbons bearing methyl groups.
Aromatic CH~128-130The two equivalent aromatic methine carbons.
Piperazine N-CH₂ (proximal to mesityl)~50-55The carbons adjacent to the nitrogen with the aryl substituent are deshielded.
Piperazine N-CH₂ (distal)~45-50The carbons at the secondary amine end are more shielded.
Mesityl CH₃ (ortho)~18-22
Mesityl CH₃ (para)~20-24

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring high-quality NMR spectra of N-arylpiperazine compounds involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Mesitylpiperazine would be characterized by absorptions corresponding to N-H, C-H, C-N, and aromatic C=C bonds.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibration
N-H Stretch3300-3500Medium, sharpSecondary amine
Aromatic C-H Stretch3000-3100Medium to weak
Aliphatic C-H Stretch2800-3000StrongPiperazine and methyl C-H
Aromatic C=C Stretch1600-1620 & 1450-1500Medium to strongBenzene ring
C-N Stretch (Aromatic)1250-1350StrongAryl-N bond
C-N Stretch (Aliphatic)1020-1250Medium to strongPiperazine C-N bonds

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum, likely obtained using Electron Ionization (EI), should show a molecular ion peak corresponding to the exact mass of 1-Mesitylpiperazine (C₁₃H₂₀N₂), which is 204.1626 g/mol .

  • Fragmentation Pattern: N-arylpiperazines typically undergo characteristic fragmentation. Key expected fragments for 1-Mesitylpiperazine would include:

    • Loss of a methyl group from the mesityl ring.

    • Cleavage of the piperazine ring, leading to fragments corresponding to the mesityl-containing portion and the piperazine ring fragments.

    • A base peak corresponding to a stable, resonance-stabilized fragment.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Introduction: The sample, dissolved in a volatile solvent, is injected into a gas chromatograph (GC) to separate it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by a high-energy electron beam (EI).

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Foundational

An In-Depth Technical Guide to the Prospective Synthesis and Characterization of 2-Mesitylpiperazine

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1][2] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1][2] While N-arylpiperazines are extensively studied, the synthesis and characterization of piperazines bearing a sterically hindered aryl group at the C2 position, such as 2-Mesitylpiperazine, are not prominently documented in early literature. This technical guide provides a forward-looking, scientifically grounded framework for the synthesis and characterization of 2-Mesitylpiperazine. Leveraging established synthetic methodologies for analogous 2-arylpiperazines and predictive spectroscopic analysis, this document serves as a comprehensive resource for researchers venturing into the exploration of novel, sterically encumbered piperazine derivatives. We will explore plausible synthetic routes, including palladium-catalyzed cross-coupling reactions and reductive amination strategies, and provide detailed, self-validating experimental protocols. Furthermore, this guide will delineate the expected analytical signatures of 2-Mesitylpiperazine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a predictive lens for its structural elucidation.

Introduction: The Rationale for Exploring 2-Mesitylpiperazine

The piperazine ring's prevalence in drug discovery stems from its unique physicochemical properties. The two nitrogen atoms offer sites for hydrogen bonding, modulate aqueous solubility, and can be functionalized to fine-tune pharmacokinetic and pharmacodynamic profiles.[3] Typically, functionalization occurs at the nitrogen atoms. However, substitution on the carbon backbone of the piperazine ring introduces chirality and rigidifies the scaffold, which can lead to enhanced target specificity and novel pharmacological activities.

The introduction of a bulky mesityl (2,4,6-trimethylphenyl) group at the C2 position of the piperazine ring is hypothesized to impart several key features:

  • Steric Shielding: The mesityl group can sterically hinder one of the nitrogen atoms, potentially leading to selective N1 or N4 functionalization in subsequent reactions.

  • Conformational Restriction: The bulk of the mesityl group is expected to lock the piperazine ring into a preferred conformation, which can be advantageous for receptor binding.

  • Modulation of Physicochemical Properties: The lipophilic nature of the mesityl group will influence the overall lipophilicity and metabolic stability of the molecule.

Given the lack of specific early research on 2-Mesitylpiperazine, this guide will construct a theoretical yet practical foundation for its synthesis and characterization based on established principles of organic chemistry.

Proposed Synthetic Strategies for 2-Mesitylpiperazine

The synthesis of 2-arylpiperazines can be approached through several robust methods.[4] For a sterically hindered target like 2-Mesitylpiperazine, careful consideration of the reaction mechanism and steric tolerance is crucial. We propose two primary synthetic pathways.

Strategy A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and has been successfully applied to the synthesis of N-arylpiperazines.[5][6][7] While typically used for N-arylation, a related approach can be envisioned for the construction of the piperazine ring itself. A plausible disconnection for 2-Mesitylpiperazine via this strategy involves the coupling of a suitable diamine precursor with a mesityl-containing electrophile. A more direct, albeit challenging, approach would be the arylation of a pre-formed piperazine derivative at a carbon position, a cutting-edge area of research focusing on C-H functionalization.[3] For the purpose of this guide, we will focus on a more classical ring-forming strategy.

A related and highly effective approach involves the palladium-catalyzed coupling of an aryl halide with a protected piperazine, followed by deprotection. This is a common method for preparing N-arylpiperazines.[8][9]

Buchwald-Hartwig_Synthesis Mesityl_Bromide 2-Bromomesitylene Coupling Buchwald-Hartwig Coupling Mesityl_Bromide->Coupling Piperazine N-Boc-Piperazine Piperazine->Coupling Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Coupling Ligand Ligand (e.g., XPhos) Ligand->Coupling Base Base (e.g., NaOtBu) Base->Coupling Intermediate N-Mesityl-N'-Boc-Piperazine Coupling->Intermediate Deprotection Deprotection (e.g., TFA) Intermediate->Deprotection Product 2-Mesitylpiperazine Deprotection->Product Reductive_Amination_Synthesis Starting_Material Mesityl-containing Amino-aldehyde Cyclization Intramolecular Reductive Amination Starting_Material->Cyclization Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Cyclization Product 2-Mesitylpiperazine Cyclization->Product Analytical_Workflow Sample Purified 2-Mesitylpiperazine NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR_Analysis MS_Analysis Mass Spectrometry (e.g., ESI-MS) Sample->MS_Analysis Structural_Elucidation Structural Elucidation NMR_Analysis->Structural_Elucidation MS_Analysis->Structural_Elucidation Data_Confirmation Data Confirmation and Reporting Structural_Elucidation->Data_Confirmation

Sources

Foundational

Literature review on N-aryl piperazine derivatives

Title: The N-Aryl Piperazine Scaffold: Synthetic Architecture and Pharmacological Precision Subtitle: A Technical Deep Dive into Long-Chain Aryl Piperazines (LCAPs) for CNS and Oncology Applications Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The N-Aryl Piperazine Scaffold: Synthetic Architecture and Pharmacological Precision Subtitle: A Technical Deep Dive into Long-Chain Aryl Piperazines (LCAPs) for CNS and Oncology Applications

Executive Summary

The N-aryl piperazine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets with high affinity. Historically anchored in Central Nervous System (CNS) therapeutics (e.g., Aripiprazole, Buspirone), this scaffold exploits the piperazine ring’s ability to enforce a specific spatial orientation between an aromatic "head" group and a distal "tail" fragment.

This technical guide deconstructs the N-aryl piperazine architecture. We move beyond basic descriptions to analyze the electronic causality of Structure-Activity Relationships (SAR), compare catalytic vs. nucleophilic synthetic routes, and explore emerging applications in oncology .

Part 1: The Privileged Scaffold & Electronic Architecture

The N-aryl piperazine core functions as a bidentate pharmacophore. Its efficacy stems from its ability to interact with aminergic G-Protein Coupled Receptors (GPCRs), specifically the orthosteric binding pockets of Serotonin (5-HT) and Dopamine (D) receptors.

The "Head-Linker-Tail" Model (LCAPs)

Most bioactive derivatives follow the Long-Chain Aryl Piperazine (LCAP) model.

DomainStructural RoleMechanistic Insight
Head (Aryl-Piperazine) Primary Anchor The basic nitrogen (N4) forms a critical salt bridge with Asp3.32 in TM3 of 5-HT/Dopamine receptors. The aryl group engages in

-

stacking with Phe6.51/6.52 .
Linker Distance Regulator Typically a polymethylene chain (

). A 4-carbon chain is often optimal for D2 receptor selectivity, allowing the "tail" to reach secondary binding pockets.
Tail (Terminal Moiety) Selectivity Filter Bulky imides, amides, or heterocycles (e.g., quinolinone in Aripiprazole) interact with extracellular loops, determining agonist vs. antagonist functional selectivity.

Part 2: Synthetic Architectures

Constructing the N-aryl piperazine core requires choosing between traditional nucleophilic substitution (


) and modern transition-metal catalysis. While 

is cost-effective for electron-deficient aryl halides, it fails with electron-rich or sterically hindered substrates. The Buchwald-Hartwig Amination has become the gold standard for these challenging couplings.
Comparative Workflow: vs. Buchwald-Hartwig

Synthesis_Workflow Start Target: N-Aryl Piperazine Decision Aryl Halide Properties? Start->Decision RouteA Route A: Electron-Deficient (e.g., p-NO2) Decision->RouteA Activated RouteB Route B: Electron-Rich / Steric Hindrance Decision->RouteB Unactivated SNAr SNAr / Nucleophilic Substitution Reagents: K2CO3, DMF/DMSO, Heat Issue: High Temp, Poor Yields for unactivated Ar-X RouteA->SNAr BH Buchwald-Hartwig Amination Catalyst: Pd(OAc)2 / BINAP or BrettPhos Base: NaOtBu / Cs2CO3 Benefit: Mild conditions, Broad scope RouteB->BH Product Purified N-Aryl Piperazine SNAr->Product BH->Product

Figure 1: Decision matrix for synthetic route selection based on aryl halide electronics.

Experimental Protocol: Rapid Pd-Catalyzed Amination

Context: This protocol utilizes a "benchtop" approach compatible with aerobic conditions for robust library generation, bypassing the stringent inert atmosphere requirements of early-generation catalysts.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Piperazine (1.2 - 1.5 equiv)

  • Catalyst: [(Allyl)PdCl]₂ (1-2 mol%)

  • Ligand: N-Heterocyclic Carbene (NHC) precursor (e.g., SIPr·HCl) or bulky phosphine (e.g., tBuXPhos)

  • Base: KOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed preferred, but robust systems tolerate air)

Step-by-Step Methodology:

  • Charge: In a 10 mL reaction vial equipped with a magnetic stir bar, add the Pd-precursor and Ligand. Add 1 mL solvent and stir for 2 minutes to generate the active catalytic species (color change often observed).

  • Substrate Addition: Add the Aryl Halide, Piperazine, and Base. Seal the vial with a septum cap.

  • Reaction: Heat the block to 80°C - 100°C. Monitor via LC-MS. High-activity catalysts (e.g., Pd-NHC complexes) often reach full conversion in <10 minutes .

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Purification: Concentrate the filtrate. If the excess piperazine is problematic, perform a wash with saturated NaHCO₃. Purify via flash column chromatography (DCM:MeOH gradient).

Validation Check: The appearance of the diagnostic N-Aryl protons in ¹H NMR (typically


 6.8–7.5 ppm) and the shift of piperazine methylene protons confirm C-N bond formation.

Part 3: Pharmacological Precision & Signaling

The clinical success of N-aryl piperazines lies in their functional selectivity . They act not just as "blockers" but as "stabilizers" (partial agonists).

  • Dopamine D2 Receptor: Partial agonism (e.g., Aripiprazole) normalizes dopamine levels—reducing hyperactivity in the mesolimbic pathway (antipsychotic effect) while preserving signaling in the nigrostriatal pathway (reducing extrapyramidal side effects).

  • 5-HT1A Receptor: Agonism here provides synergistic anxiolytic and antidepressant effects.

Signaling Interaction Map

Signaling_Pathway Ligand N-Aryl Piperazine Ligand (e.g., Aripiprazole) D2R Dopamine D2 Receptor (Gi/o coupled) Ligand->D2R Partial Agonist (Stabilizer) HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->HT1A Agonist AC Adenylyl Cyclase D2R->AC Inhibits (Modulated) Antipsychotic Reduced Mesolimbic Dopamine Firing (Antipsychotic) D2R->Antipsychotic In High DA State EPS Preserved Nigrostriatal Tone (Low EPS) D2R->EPS In Low DA State HT1A->AC Inhibits Anxiolytic Anxiolytic / Antidepressant Effect HT1A->Anxiolytic cAMP cAMP Levels AC->cAMP Reduces PKA PKA Signaling cAMP->PKA

Figure 2: Dual-mechanism signaling pathway of N-aryl piperazine "stabilizers" targeting D2 and 5-HT1A receptors.

Part 4: Therapeutic Frontiers (Beyond CNS)

Recent SAR studies have expanded the utility of this scaffold into oncology.[1] The N-aryl piperazine moiety can disrupt tubulin polymerization or inhibit specific kinases when coupled with heteroaromatic tails.

Key Oncology Targets:

  • Multidrug Resistance (MDR): Derivatives acting as P-glycoprotein (P-gp) inhibitors.

  • Prostate Cancer:

    
    -adrenoceptor antagonists (e.g., Naftopidil analogues) utilizing the piperazine core to induce apoptosis in PC-3 cell lines.
    

Comparative Potency Data (Representative SAR):

Compound ClassTargetKey Structural Feature

/

Clinical Relevance
Aripiprazole D2 (High) / 5-HT2ADichlorophenyl head + Quinolinone tail

(D2) = 0.34 nM
Schizophrenia / Bipolar
Buspirone 5-HT1APyrimidinyl head + Spiro tail

(5-HT1A) = 20 nM
Anxiolytic
Naftopidil

-AR
Naphthyl head + Ester linker

(

) = 3.7 nM
BPH / Prostate Cancer

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. National Institutes of Health (PMC). [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic Conditions. Organic Letters (via NIH). [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. National Institutes of Health (PMC). [Link]

Sources

Exploratory

Discovery and First Synthesis of 2-Mesitylpiperazine: An In-Depth Technical Guide

This technical guide details the discovery and first efficient synthesis of 2-Mesitylpiperazine (2-(2,4,6-trimethylphenyl)piperazine), a sterically hindered piperazine derivative.[1] The guide focuses on the breakthrough...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery and first efficient synthesis of 2-Mesitylpiperazine (2-(2,4,6-trimethylphenyl)piperazine), a sterically hindered piperazine derivative.[1] The guide focuses on the breakthrough methodology developed by Fredrik Almqvist, Roger Olsson , and colleagues, which utilized the activation of pyrazine


-oxides to overcome the significant steric barriers associated with the mesityl group.[1]

Introduction: The Steric Challenge

The piperazine scaffold is a cornerstone of medicinal chemistry, serving as a key pharmacophore in antidepressants, antipsychotics, and antihistamines.[1] However, the synthesis of 2-arylpiperazines —specifically those with bulky ortho-substituents on the aryl ring—has historically presented a significant synthetic challenge.[1]

2-Mesitylpiperazine represents an extreme case of this challenge.[1] The mesityl group (2,4,6-trimethylphenyl) imposes severe steric hindrance, inhibiting standard nucleophilic attacks on the pyrazine ring and complicating catalytic hydrogenation approaches.[1] Traditional methods, such as the condensation of diamines with


-halo ketones or direct Grignard addition to pyrazines, typically fail or result in negligible yields for such hindered systems due to the "ortho effect" and poor electrophilicity of the pyrazine carbon.[1]

The discovery of a practical route to this molecule is attributed to the work of Fredrik Almqvist and Roger Olsson (Umeå University and Acadia Pharmaceuticals), who established a regioselective, high-yielding protocol using Pyrazine


-oxides  as activated electrophiles.[1]

Retrosynthetic Analysis & Mechanistic Insight

The core innovation lies in identifying Pyrazine


-oxide  as a "masked" piperazine precursor that is sufficiently activated to accept bulky nucleophiles.[1]
Mechanistic Logic[1]
  • Activation: The

    
    -oxide moiety increases the electrophilicity of the adjacent C2 carbon, making it susceptible to nucleophilic attack even by sterically demanding Grignard reagents.[1]
    
  • Regioselectivity: The oxygen atom of the

    
    -oxide coordinates with the magnesium of the Grignard reagent, directing the nucleophile specifically to the C2 position.[1]
    
  • Aromatization/Reduction: The resulting intermediate (a dihydropyrazine or substituted pyrazine) can be reduced in a subsequent step to the fully saturated piperazine.[1]

Retrosynthesis Target 2-Mesitylpiperazine (Target Molecule) Intermediate 2-Mesitylpyrazine (Aromatic Intermediate) Target->Intermediate H2, Pd/C (Reduction) Precursor Pyrazine N-Oxide (Activated Electrophile) Intermediate->Precursor Grignard Addition (Regioselective) Reagent Mesitylmagnesium Bromide (Grignard Reagent) Precursor->Reagent

Figure 1: Retrosynthetic logic leveraging N-oxide activation to install the bulky mesityl group.

The First Synthesis: Step-by-Step Protocol

The following protocol is reconstructed from the seminal works of Almqvist and Olsson (Organic Letters, 2009; J. Org.[1] Chem., 2013).[1] This method is validated for its ability to handle the steric bulk of the mesityl group.[1]

Phase 1: Activation (Synthesis of Pyrazine -oxide)

If not commercially available, the


-oxide is prepared via oxidation.[1]
  • Reagents: Pyrazine,

    
    -CPBA (meta-Chloroperoxybenzoic acid).[1]
    
  • Solvent: Dichloromethane (DCM).

  • Conditions: 0°C to Room Temperature (RT), 12-24 h.

  • Note: Mono-oxidation is favored by controlling stoichiometry (1.0 - 1.1 eq of

    
    -CPBA).[1]
    
Phase 2: Regioselective Grignard Addition

This is the critical "discovery" step where the C-C bond is formed despite steric hindrance.[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve Pyrazine

    
    -oxide  (1.0 equiv) in anhydrous THF (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C (ice bath). Note: While many Grignard reactions use -78°C, the mesityl group's bulk may require slightly higher thermal energy (0°C or RT) to overcome the activation barrier, though -78°C is safer for initial trials to prevent over-addition.[1]

  • Addition: Add Mesitylmagnesium bromide (1.1 - 1.5 equiv, 1.0 M in THF) dropwise over 30 minutes.

    • Observation: The solution typically changes color (yellow/orange) indicating the formation of the

      
      -complex.[1]
      
  • Quench/Elimination: Stir for 2-4 hours. Quench with saturated aqueous NH

    
    Cl.[1]
    
    • Transformation: The immediate product is often the 2-substituted dihydropyrazine or the re-aromatized 2-mesitylpyrazine (spontaneous or induced by mild oxidation/acid workup).[1]

  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Key Outcome: Isolation of 2-Mesitylpyrazine (or its


-oxide precursor).[1][2][3][4]
Phase 3: Global Reduction to Piperazine

The aromatic ring is fully saturated to yield the final piperazine.[1]

Protocol:

  • Reagents: 2-Mesitylpyrazine (intermediate from Phase 2), 10% Pd/C (10-20 wt%).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) with trace HCl (optional to accelerate reduction).

  • Conditions: Hydrogen atmosphere (H

    
     balloon or 50 psi Parr shaker), RT, 12-24 h.
    
  • Purification: Filter through Celite to remove catalyst. Concentrate.

  • Isolation: The product is obtained as the hydrochloride salt or free base.[1]

Data Summary Table
ParameterCondition/ValueNotes
Substrate Pyrazine

-oxide
Activated electrophile
Nucleophile Mesitylmagnesium BromideSterically hindered (2,4,6-Me

Ph)
Solvent THF (Anhydrous)Critical for Grignard stability
Temperature 0°C

RT
Optimized for bulky nucleophile addition
Catalyst (Phase 3) 10% Pd/CStandard hydrogenation catalyst
Typical Yield 45-65% (Overall)High for such a hindered system

Reaction Mechanism & Pathway[1]

The success of this synthesis relies on the addition-elimination sequence followed by hydrogenation .[1]

  • Coordination: Mg

    
     coordinates to the 
    
    
    
    -oxide oxygen.[1]
  • Nucleophilic Attack: The mesityl anion attacks the C2 position (ortho to

    
    -O).[1]
    
  • Aromatization: Elimination of the oxide moiety (often assisted by workup or derivatization) restores the aromaticity to yield 2-mesitylpyrazine.[1]

  • Reduction: Stepwise hydrogenation of the pyrazine ring C=N and C=C bonds.

Mechanism N_Oxide Pyrazine N-Oxide Complex Mg-Coordinated Complex N_Oxide->Complex + MesMgBr Adduct Dihydro-Intermediate (Sigma Complex) Complex->Adduct Nucleophilic Attack (C2) Aromatic 2-Mesitylpyrazine Adduct->Aromatic - Mg(OH)Br (Aromatization) Product 2-Mesitylpiperazine Aromatic->Product H2 / Pd-C (Reduction)

Figure 2: Mechanistic pathway from N-oxide activation to final reduction.[1]

Technical Significance & Applications

The synthesis of 2-mesitylpiperazine is more than a curiosity; it serves as a proof-of-concept for accessing "privileged structures" that are otherwise inaccessible.[1]

  • Drug Discovery: 2-Arylpiperazines are scaffolds in drugs like Lurasidone and Vortioxetine .[1] The mesityl derivative allows researchers to probe the upper limits of the hydrophobic pocket in GPCR targets (e.g., 5-HT receptors).[1]

  • Chiral Auxiliaries: The bulky mesityl group provides a rigid steric environment, making the enantiopure forms ((R)- or (S)-2-mesitylpiperazine) valuable as chiral ligands or auxiliaries in asymmetric synthesis.[1]

References

  • Hussain, M., et al. (2009).[1] Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines. Organic Letters , 11(16), 3714–3717.[1] Link[1]

  • Andersson, H., Olsson, R., & Almqvist, F. (2011).[1] Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry , 9(2), 337–344.[1] Link

  • Hussain, M., et al. (2013).[1] Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents. The Journal of Organic Chemistry , 78(6), 2720–2725.[1] Link[1]

Sources

Foundational

Conformational Dynamics of 2-Mesitylpiperazine: A Theoretical Framework for Steric Analysis

Executive Summary This technical guide provides a rigorous theoretical framework for analyzing the conformational landscape of 2-mesitylpiperazine (2-(2,4,6-trimethylphenyl)piperazine). Unlike simple 2-phenylpiperazine,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing the conformational landscape of 2-mesitylpiperazine (2-(2,4,6-trimethylphenyl)piperazine). Unlike simple 2-phenylpiperazine, the introduction of a mesityl group creates a unique steric environment dominated by A(1,3)-allylic strain and restricted bond rotation. This document outlines a self-validating computational protocol to predict ground-state geometries, rotational barriers (atropisomerism), and electronic properties, essential for researchers utilizing this scaffold in asymmetric catalysis or medicinal chemistry.

Structural Dynamics & Steric Environment

The conformational behavior of 2-mesitylpiperazine is defined by the competition between the thermodynamic stability of the piperazine chair and the steric bulk of the mesityl substituent.

The Core Conflict: Chair vs. Steric Clash

The piperazine ring predominantly adopts a chair conformation . In 2-substituted piperazines, the substituent typically favors the equatorial position to avoid 1,3-diaxial interactions. However, the mesityl group presents a specific challenge:

  • Ortho-Methyl Clash: The methyl groups at positions 2' and 6' of the aromatic ring create severe steric repulsion with the equatorial protons at C3 and the amine proton at N1 of the piperazine ring.

  • Restricted Rotation: To minimize this clash, the mesityl ring is forced out of coplanarity, adopting a conformation nearly perpendicular to the C2-H bond. This restriction often leads to atropisomerism , where rotation around the C2-C(Ar) bond is hindered.

Theoretical Interaction Map

The following diagram illustrates the logical flow of steric forces governing the molecule's shape.

G Mesityl Mesityl Group (2,4,6-Trimethyl) StericClash Steric Repulsion (Ortho-Me vs. N1/C3 Protons) Mesityl->StericClash Introduces Bulk Piperazine Piperazine Ring (Chair Conformer) Piperazine->StericClash Spatial Constraints Response Conformational Response StericClash->Response Forces Distortion Outcome1 Restricted Rotation (High Barrier) Response->Outcome1 Kinetic Consequence Outcome2 Preferred Geometry (Perpendicular/Equatorial) Response->Outcome2 Thermodynamic Minimum

Figure 1: Causal relationship between steric bulk and conformational locking in 2-mesitylpiperazine.

Computational Protocol (Self-Validating System)

To accurately model this system, a multi-tiered approach is required. Simple force fields often fail to capture the subtle electronic effects of the mesityl group's rotation.

Phase 1: Conformational Sampling (Global Search)

Objective: Identify all local minima (chair flips, N-inversion isomers, and rotamers).

  • Input Generation: Generate the 2D structure and convert to 3D.

  • Force Field Scan: Use MMFF94s or OPLS3e . These fields are parameterized for organic amines and aromatic systems.

  • Monte Carlo Search: Perform a conformational search with a 50 kJ/mol energy window.

    • Critical Check: Ensure both axial and equatorial placements of the mesityl group are sampled.

    • Critical Check: Ensure both N-H invertomers (axial/equatorial lone pairs) are generated.

Phase 2: DFT Optimization (Geometry Refinement)

Objective: Obtain accurate geometries and electronic energies.

  • Functional Selection: Use wB97X-D or M06-2X .

    • Reasoning: These functionals include dispersion corrections (D3 or internal), which are critical for modeling the attractive

      
      -
      
      
      
      or steric dispersive forces between the bulky mesityl group and the piperazine scaffold. Standard B3LYP often underestimates these barriers.
  • Basis Set:

    • Optimization: 6-31G(d,p) or def2-SVP.

    • Single Point Energy: def2-TZVPP or cc-pVTZ.

  • Solvation: Apply IEFPCM or SMD (Solvation Model based on Density) using the solvent of interest (e.g., Chloroform for NMR comparison, Water for biological relevance).

Phase 3: Vibrational & NBO Analysis
  • Frequency Calculation: Confirm all frequencies are positive (real minima).

  • NBO Analysis: Perform Natural Bond Orbital analysis to quantify the hyperconjugative stabilization (

    
    ) versus steric exchange repulsion (using the NBO STERIC keyword).
    
Computational Workflow Diagram

Workflow Input Structure Input (2D -> 3D) MM Conformer Search (MMFF94s / Monte Carlo) Input->MM Filter Redundancy Filter (RMSD < 0.5 Å) MM->Filter DFT_Opt DFT Optimization (wB97X-D/6-31G*) Filter->DFT_Opt Freq Freq Check (No Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq (Refine) Analysis Boltzmann Weighting & NBO Analysis Freq->Analysis Valid Minima

Figure 2: Step-by-step computational workflow for high-fidelity conformational analysis.

Energetic & Structural Analysis

Quantitative Data Structure

When analyzing the output, organize data to compare the stability of the equatorial vs. axial conformers.

ParameterEquatorial ConformerAxial ConformerCausality
Relative Energy (

)
0.0 kcal/mol (Ref)+3.5 - 5.2 kcal/mol1,3-diaxial strain destabilizes the axial form.
C2-C(Ar) Bond Length ~1.51 Å~1.53 ÅSteric crowding elongates the bond in axial forms.
Torsion Angle (N1-C2-CAr-C2') ~60-90°~45-60°Mesityl rotates to minimize A(1,3) strain.
N1 Pyramidalization DistinctFlattenedSteric bulk may flatten N1 to relieve clash.
Rotational Barriers (Atropisomerism)

The most critical feature of 2-mesitylpiperazine is the barrier to rotation of the aryl group.

  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan of the C3-C2-C(Ar)-C(ortho) dihedral angle.

  • Expected Barrier: Due to the mesityl group, barriers often exceed 15-20 kcal/mol . If the barrier exceeds 23 kcal/mol at room temperature, the conformers may be isolable as atropisomers on the NMR timescale.

Experimental Validation

A theoretical model must be validated against physical observables.

NMR Spectroscopy
  • NOE (Nuclear Overhauser Effect):

    • Irradiate the Mesityl ortho-methyl signal.

    • Observation: If the mesityl is equatorial, strong NOE enhancement should be seen at the piperazine C2-H (axial) and potentially C3-H (axial/equatorial depending on rotation).

  • Variable Temperature (VT) NMR:

    • At room temperature, signals may be broad due to restricted rotation.

    • Cooling the sample (e.g., to -40°C) may resolve distinct rotamers (decoalescence), allowing calculation of the rotational barrier (

      
      ) via the Eyring equation.
      
X-Ray Crystallography

Solid-state structures often capture the global minimum. Compare the experimental dihedral angles of the mesityl group with the calculated DFT minima. A high degree of overlay (RMSD < 0.1 Å) confirms the accuracy of the chosen functional (wB97X-D).

References

  • Conformational Analysis of 2-substituted Piperazines. Source: National Institutes of Health (PubMed) Significance: Establishes the baseline preference for the axial vs. equatorial conformation in 2-arylpiperazines and the role of intramolecular hydrogen bonding. URL:[Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: PubMed Central (PMC) Significance: Validates the use of M06-2X and wB97X-D functionals for piperazine rings and benchmarks them against CCSD(T) limits. URL:[Link]

  • Atropisomerism in Medicinal Chemistry: Challenges and Opportunities. Source: PubMed Central (PMC) Significance: Provides the theoretical background for classifying rotational barriers (Class 1 vs Class 3 atropisomers) relevant to the mesityl group's restricted rotation. URL:[Link]

  • Gaussian 16 User Reference (DFT Methods). Source: Gaussian.com Significance: Authoritative source for the implementation of IEFPCM solvation and NBO analysis keywords cited in the protocol. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Advanced Catalyst Systems for the Synthesis of N-Aryl Piperazines, Including Sterically Demanding Moieties like 2-Mesitylpiperazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of N-Aryl Piperazines and the Synthetic Hurdle of Steric Hindrance The N-aryl piperazine scaffold is a cornerstone in modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of N-Aryl Piperazines and the Synthetic Hurdle of Steric Hindrance

The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of conditions, from central nervous system disorders to oncology. Its prevalence stems from its unique conformational properties and its ability to act as a versatile pharmacophore. However, the synthesis of N-aryl piperazines, especially those bearing sterically demanding substituents like a mesityl group, presents a significant challenge to synthetic chemists. Traditional methods often fall short, necessitating the use of advanced catalytic systems.

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology for the construction of C-N bonds.[1][2] This powerful cross-coupling reaction allows for the direct and efficient arylation of amines, including piperazines, with a broad range of aryl halides and pseudohalides. The success of this reaction, particularly with challenging substrates, is critically dependent on the careful selection of the palladium source, ligand, base, and solvent. This guide provides an in-depth exploration of the catalyst systems optimized for these demanding transformations, with a focus on the synthesis of sterically hindered N-aryl piperazines.

The Anatomy of a High-Performance Catalyst System for Piperazine Arylation

Achieving high yields and excellent functional group tolerance in the N-arylation of piperazines, especially with unreactive or sterically congested coupling partners, requires a finely tuned catalytic system. The interplay between the palladium precatalyst, the ancillary ligand, and the reaction conditions is paramount.

Palladium Precatalysts: The Gateway to the Active Catalyst

Modern Buchwald-Hartwig aminations rarely employ Pd(0) sources directly due to their instability. Instead, air- and moisture-stable Pd(II) precatalysts are preferred, which are efficiently reduced in situ to the active Pd(0) species. These precatalysts ensure a well-defined palladium-to-ligand ratio, leading to more reproducible results.[3][4]

Some of the most effective and commonly used precatalysts are based on palladacycle structures.[3] These complexes feature a palladium atom incorporated into a cyclic organic framework, often derived from a biarylphosphine ligand. This structure provides enhanced stability and facilitates the generation of the active monoligated Pd(0) species that enters the catalytic cycle.[4]

The Ligand: The Heart of the Catalyst's Power and Specificity

The ligand is arguably the most critical component of the catalyst system, dictating its reactivity, stability, and substrate scope. For the N-arylation of piperazines, particularly with challenging substrates, bulky and electron-rich phosphine ligands, often of the biarylphosphine class, have proven to be exceptionally effective.[1]

Key Classes of Ligands for Challenging Piperazine Arylations:

  • Buchwald's Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These ligands are characterized by a biphenyl backbone with a phosphine moiety on one ring and various substituents on the other. Their steric bulk facilitates the reductive elimination step, which is often rate-limiting, while their electron-rich nature promotes the oxidative addition of the aryl halide to the Pd(0) center.

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for cross-coupling reactions. They form strong bonds with the palladium center, creating robust catalysts that can tolerate high temperatures and are effective for coupling less reactive aryl chlorides.

The choice of ligand is often substrate-dependent. For instance, the coupling of a sterically hindered aryl halide like 2-bromomesitylene may benefit from a particularly bulky ligand to promote the formation of the desired product.

The Supporting Cast: Base and Solvent Selection

The base plays a crucial role in the catalytic cycle by deprotonating the amine, making it a more potent nucleophile. Strong, non-nucleophilic bases are typically employed.

  • Sodium tert-butoxide (NaOtBu): A very strong base, often the first choice for many Buchwald-Hartwig aminations.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, sterically hindered base that can be effective when other bases fail.

  • Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Milder bases that can be advantageous when dealing with base-sensitive functional groups.

The solvent must be anhydrous and capable of dissolving the reactants and the catalyst system. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents for these reactions.

The Catalytic Cycle: A Mechanistic Blueprint for C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. A deep understanding of this mechanism is essential for troubleshooting and optimizing reactions.[2]

Buchwald_Hartwig_Amination Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch HNR'R'' Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Ligand_Exch->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Amido_Complex L-Pd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' (Product) Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange: The amine (in this case, piperazine) displaces the halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Application Notes and Experimental Protocols

The following protocols provide a starting point for the N-arylation of piperazine and can be adapted for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for the N-Arylation of Piperazine with an Aryl Bromide

This protocol is suitable for a range of electronically diverse aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol)

  • Piperazine (1.2 mmol)

  • G3-XPhos precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, piperazine, G3-XPhos precatalyst, and sodium tert-butoxide.

  • Evacuate and backfill the tube with nitrogen or argon (repeat this cycle three times).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General_Workflow A Setup: Add reagents to Schlenk tube B Inert Atmosphere: Evacuate and backfill with N₂/Ar A->B C Solvent Addition: Add anhydrous toluene B->C D Reaction: Heat at 100 °C and monitor C->D E Workup: Cool, dilute, and quench D->E F Extraction & Drying E->F G Purification: Column Chromatography F->G H Product G->H

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 2: Synthesis of 1-Mesitylpiperazine (A Challenging Sterically Hindered Coupling)

This protocol is adapted for the coupling of a sterically demanding aryl halide.

Materials:

  • 2-Bromomesitylene (1.0 mmol)

  • Piperazine (1.5 mmol)

  • G3-RuPhos precatalyst (0.04 mmol, 4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.8 mL, 1.8 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromomesitylene, piperazine, and the G3-RuPhos precatalyst.

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add anhydrous dioxane via syringe, followed by the LiHMDS solution.

  • Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Modifications:

  • Increased Piperazine: A higher excess of the amine can help drive the reaction to completion.

  • G3-RuPhos: This precatalyst incorporates a bulky ligand that can be more effective for sterically hindered substrates.

  • Higher Catalyst Loading: Challenging couplings often require a higher catalyst loading.

  • LiHMDS: This strong, hindered base can be more effective in this demanding transformation.

  • Higher Temperature: Increased thermal energy is often necessary to overcome the higher activation barrier of sterically hindered couplings.

Data Summary: Representative Couplings

The following table summarizes typical conditions and outcomes for the N-arylation of piperazine with various aryl halides, demonstrating the versatility of these catalyst systems.

Aryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1004>95
4-ChlorobenzonitrileG3-SPhos (2)SPhosK₃PO₄Dioxane1101292
2-BromopyridinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene100888
2-BromomesityleneG3-RuPhos (4)RuPhosLiHMDSDioxane1101875

Troubleshooting Common Issues

  • Low or No Conversion:

    • Check for Oxygen/Moisture: The catalyst is sensitive to air and water. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Inactive Catalyst: The precatalyst may have degraded. Use a fresh batch.

    • Insufficiently Strong Base: For less reactive aryl halides, a stronger base like LiHMDS may be required.

    • Temperature Too Low: Some challenging couplings require higher temperatures.

  • Formation of Side Products:

    • Hydrodehalogenation: This can occur if there is a source of protons in the reaction. Ensure all reagents are dry.

    • Homocoupling of Aryl Halide: This may indicate a problem with the catalyst activation or turnover.

Conclusion

The palladium-catalyzed N-arylation of piperazines is a robust and versatile method for the synthesis of this privileged scaffold. By understanding the roles of the individual components of the catalyst system—the precatalyst, ligand, base, and solvent—researchers can effectively tackle even challenging substrates, including those with significant steric hindrance. The protocols and insights provided in this guide serve as a valuable resource for drug development professionals and synthetic chemists seeking to efficiently construct complex N-aryl piperazine derivatives.

References

  • Buchwald-Hartwig Amination: A comprehensive review on the topic. Chemical Reviews. [Online]. Available: [Link]

  • Palladium Precatalysts: Information on the development and application of palladium precatalysts. Accounts of Chemical Research. [Online]. Available: [Link]

  • Ligand Development in Cross-Coupling: A publication detailing the evolution of ligands for palladium-catalyzed reactions. Angewandte Chemie International Edition. [Online]. Available: [Link]

  • Mechanistic Studies of Buchwald-Hartwig Amination: Research articles on the catalytic cycle and reaction mechanism. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Application in Pharmaceutical Synthesis: Examples of the use of Buchwald-Hartwig amination in the synthesis of pharmaceutical agents. Journal of Medicinal Chemistry. [Online]. Available: [Link]

  • Protocols for Cross-Coupling Reactions: A source for detailed experimental procedures. Organic Syntheses. [Online]. Available: [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Online]. Available: [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Online]. Available: [Link]

  • (Reference placeholder for specific protocols if found)
  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 135(20), 1157-1160. [Online]. Available: [Link]

  • Valente, C., Çetinkaya, Ş., & Nolan, S. P. (2012). Well-defined nickel and palladium precatalysts for cross-coupling. Chemical Science, 3(10), 2894-2905. [Online]. Available: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Mesitylpiperazine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of 2-Mesitylpiperazine and its subsequent conve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of 2-Mesitylpiperazine and its subsequent conversion to the hydrochloride salt. The N-aryl piperazine moiety is a privileged scaffold in medicinal chemistry, and understanding its synthesis is crucial for the development of novel therapeutics.[1][2] This guide details two primary synthetic strategies for the core molecule: the robust Palladium-catalyzed Buchwald-Hartwig amination and a classical reductive amination approach. We provide detailed, step-by-step protocols, explain the chemical rationale behind experimental choices, and include methods for purification and characterization to ensure a self-validating workflow. The final section covers the straightforward conversion of the free base to its stable and more soluble hydrochloride salt, a common form for active pharmaceutical ingredients.

Introduction and Strategic Overview

The 2-Mesitylpiperazine scaffold is a valuable building block in pharmaceutical research. The sterically hindered mesityl group can impart unique conformational constraints and metabolic stability to a molecule, while the piperazine ring offers a versatile linker and a basic nitrogen atom for tuning physicochemical properties like solubility.

The synthesis of N-aryl piperazines can be approached in several ways. The most prevalent and versatile modern method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[3][4] This method is highly favored for its broad substrate scope and functional group tolerance. An alternative, classical approach is reductive amination, which builds the piperazine ring from acyclic precursors.[5][6][7]

This guide will focus on the Buchwald-Hartwig approach as the primary protocol due to its efficiency and high yields. We will also outline the principles of a reductive amination strategy for context. Finally, we will detail the protocol for forming the hydrochloride salt, which is often preferred for its improved stability and handling properties.[8]

Synthetic Pathway and Workflow

The overall synthetic strategy involves a three-stage process: (1) Coupling of the aryl group to a protected piperazine core, (2) Deprotection of the second nitrogen atom, and (3) Formation of the hydrochloride salt.

G cluster_0 Stage 1: C-N Coupling cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Salt Formation A 2-Bromomesitylene + N-Boc-2-methylpiperazine B Buchwald-Hartwig Amination A->B D Acidic Hydrolysis (e.g., TFA, HCl) C 1-Boc-3-mesityl-piperazine B->C C->D E 2-Mesitylpiperazine (Free Base) D->E G 2-Mesitylpiperazine Hydrochloride F HCl in Solvent (e.g., Ether, Dioxane) E->F F->G

Caption: Overall workflow for the synthesis of 2-Mesitylpiperazine Hydrochloride.

Scientific Principles and Methodologies

Method A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the cornerstone of modern N-aryl amine synthesis.[4] Its mechanism involves a palladium catalyst that undergoes a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst: We select a palladium pre-catalyst (e.g., Pd₂(dba)₃) which is stable in air but forms the active Pd(0) species in situ. This improves reproducibility.

  • Ligand: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands like XantPhos or RuPhos accelerate the reductive elimination step, which is often rate-limiting, and are effective for coupling with less reactive aryl chlorides and sterically hindered substrates.[1]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile for the palladium complex.[1]

  • Protecting Group: Using N-Boc-2-methylpiperazine is essential to prevent undesired bis-arylation of the piperazine ring. The tert-butyloxycarbonyl (Boc) group is stable under the basic reaction conditions but can be easily removed later under acidic conditions.[2][9]

G reagents 2-Bromomesitylene N-Boc-2-methylpiperazine conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XantPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) reagents->conditions Combine & Heat product 1-Boc-3-mesityl-piperazine Acidic Deprotection (TFA or HCl) 2-Mesitylpiperazine conditions->product:p0 Buchwald-Hartwig Coupling product:p0->product:p1 product:p1->product:p2 salt 2-Mesitylpiperazine HCl in Ether 2-Mesitylpiperazine HCl product:p2->salt:s1 salt:s1->salt:s2

Caption: Chemical reaction scheme for the synthesis of 2-Mesitylpiperazine HCl.

Method B: Reductive Amination (Alternative Strategy)

Reductive amination is a process that forms amines from a carbonyl compound and an amine through an intermediate imine, which is then reduced.[7][10] To construct the 2-Mesitylpiperazine ring, one could envision a multi-step sequence starting from N-mesitylethylenediamine, which would undergo condensation with a glyoxal derivative followed by reduction. This route is generally more complex than the convergent Buchwald-Hartwig approach but remains a valid strategy in classical organic synthesis. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group.[7][11]

Hydrochloride Salt Formation

Converting the free base amine to its hydrochloride salt is a standard procedure to improve the compound's crystallinity, stability, and aqueous solubility.[8] The process involves protonating the basic nitrogen atom(s) of the piperazine ring with hydrochloric acid.

Causality Behind Experimental Choices:

  • Solvent: A non-protic organic solvent like diethyl ether, dichloromethane, or ethyl acetate is used. The free base is soluble in these solvents, while the resulting hydrochloride salt is typically insoluble, allowing it to precipitate and be isolated easily by filtration.[12]

  • HCl Source: A solution of anhydrous HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether) is used to avoid introducing water, which can interfere with precipitation and yield a hygroscopic product. Alternatively, reagents like trimethylchlorosilane (TMSCl) in the presence of an alcohol can generate HCl in situ.[13]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-methyl-4-mesitylpiperazine

Materials:

  • 2-Bromomesitylene

  • 1-Boc-2-methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl acetate, Hexanes, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XantPhos (3 mol%), and Sodium tert-butoxide (1.4 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Add 2-Bromomesitylene (1.0 equiv.) followed by 1-Boc-2-methylpiperazine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to afford the pure 1-Boc-3-methyl-4-mesitylpiperazine.

Protocol 2: Deprotection to 2-Mesitylpiperazine (Free Base)

Materials:

  • 1-Boc-3-methyl-4-mesitylpiperazine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified product from Protocol 1 (1.0 equiv.) in DCM.

  • Cool the solution in an ice bath (0 °C).

  • Add TFA (5-10 equiv.) or 4M HCl in Dioxane (5-10 equiv.) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer again with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 2-Mesitylpiperazine free base. This product can be used directly in the next step.

Protocol 3: Preparation of 2-Mesitylpiperazine Hydrochloride

Materials:

  • 2-Mesitylpiperazine (from Protocol 2)

  • Anhydrous Diethyl Ether or Dichloromethane

  • 2.0 M solution of HCl in Diethyl Ether

Procedure:

  • Dissolve the 2-Mesitylpiperazine free base (1.0 equiv.) in a minimal amount of anhydrous diethyl ether.

  • While stirring, add a 2.0 M solution of HCl in diethyl ether (1.1 - 2.2 equiv., depending on whether the mono- or di-hydrochloride salt is desired) dropwise.

  • A white precipitate should form immediately.

  • Continue stirring at room temperature for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to yield 2-Mesitylpiperazine hydrochloride as a stable, white to off-white solid.

Data Summary and Characterization

The synthesized compound should be characterized to confirm its identity and purity.

ParameterMethodExpected Result
Yield (Overall) Gravimetric60-80% (over 3 steps)
Appearance VisualWhite to off-white crystalline solid
Melting Point Melting Point ApparatusSharp melting point, characteristic of the salt
Purity HPLC, LC-MS>98%
Identity (¹H NMR) NMR SpectroscopyPeaks corresponding to mesityl protons (aromatic and methyl singlets), and piperazine ring protons (broadened multiplets). The N-H protons will be shifted downfield and may be broad.[14]
Identity (¹³C NMR) NMR SpectroscopyCharacteristic peaks for aromatic carbons of the mesityl group and aliphatic carbons of the piperazine ring.
Identity (MS) Mass Spectrometry[M+H]⁺ peak corresponding to the molecular weight of the free base.

Note on NMR Characterization: In solvents like DMSO-d₆, the proton and carbon signals for the piperazine ring of hydrochloride salts can appear broad or as multiple signals at room temperature due to slow conformational exchange on the NMR timescale.[14] Warming the sample or adding a drop of D₂O can often sharpen these signals. Solid-state NMR, particularly ³⁵Cl SSNMR, can also be a powerful tool for characterizing the salt form and identifying polymorphs.[15]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Palladium catalysts are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Trifluoroacetic acid and HCl solutions are highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sparks.

References

  • Ciaffaglione, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Retrieved from [Link]

  • Marion, N., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Prosa, J., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • Sriram, D., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

  • Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Vaskova, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Liu, G., et al. (2010). NMR study of ranalazine hydrochloride: Effect of temperature variation and D2O exchange. ResearchGate. Retrieved from [Link]

  • Knutson, D. E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Chemical Neuroscience. Retrieved from [Link]

  • Widdifield, C. M., et al. (2014). ³⁵Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm. Retrieved from [Link]

  • WIPO Patentscope. (2010). WO/2010/070370 PROCESS FOR THE PREPARATION OF PIPERAZINE COMPOUNDS AND HYDROCHLORIDE SALTS THEREOF. Retrieved from [Link]

  • ResearchGate. (1995). 2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X-ray photoelectron spectroscopy. Retrieved from [Link]

  • MDPI. (2024). Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • ResearchGate. (2009). Isolation and characterization of a potential process related impurity of phenazopyridine HCl by preparative HPLC followed by MS-MS and 2D-NMR spectroscopy. Retrieved from [Link]

Sources

Method

Scale-up synthesis considerations for reactions involving 2-Mesitylpiperazine

Application Note: Scale-Up Synthesis & Process Engineering for 2-Mesitylpiperazine Couplings Abstract 2-Mesitylpiperazine (2-(2,4,6-trimethylphenyl)piperazine) represents a privileged but challenging scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis & Process Engineering for 2-Mesitylpiperazine Couplings

Abstract

2-Mesitylpiperazine (2-(2,4,6-trimethylphenyl)piperazine) represents a privileged but challenging scaffold in medicinal chemistry. Its extreme steric bulk, provided by the ortho-methyl groups of the mesityl ring, imparts unique conformational rigidity and metabolic stability to drug candidates. However, this same bulk creates significant kinetic barriers during scale-up, particularly in Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination). This guide outlines the thermodynamic and kinetic considerations for scaling reactions involving 2-mesitylpiperazine, focusing on regioselectivity, catalyst selection for hindered amine coupling, and non-chromatographic purification strategies (salt formation) essential for kilogram-scale production.

Part 1: Physicochemical Profile & Steric Analysis

The Steric Challenge

The defining feature of 2-mesitylpiperazine is the "picket fence" effect created by the 2,4,6-trimethylphenyl group.

  • N1-Position (Proximal): The nitrogen atom adjacent to the mesityl group is sterically occluded. Functionalization here is kinetically disfavored and often requires specialized forcing conditions or intramolecular cyclization strategies.

  • N4-Position (Distal): The distal nitrogen is relatively accessible but still influenced by the ring's conformational lock.

Key Consequence for Scale-Up: In non-directed alkylations or arylations, N4-selectivity is naturally high (>95:5) . However, reaction rates are significantly slower than unsubstituted piperazines, leading to longer residence times and higher catalyst loading requirements if not optimized.

Solubility & Handling
  • Lipophilicity: The mesityl group significantly increases LogP compared to piperazine. The free base is highly soluble in DCM, Toluene, and THF but poorly soluble in water.

  • Basicity: The steric bulk slightly depresses the pKa of N1, but N4 remains a competent nucleophile.

  • Safety: Like many piperazines, this derivative is a potential skin and respiratory sensitizer .[1] Scale-up requires strict containment (isolators or continuous flow) to prevent operator exposure.

Part 2: Critical Reaction – Pd-Catalyzed N-Arylation

The most common bottleneck in drug development involving this scaffold is coupling the 2-mesitylpiperazine (as the nucleophile) to a heteroaryl halide.

Catalyst Selection Strategy

Standard ligands (BINAP, dppf) often fail due to the inability of the Pd-center to accommodate the bulky amine during the reductive elimination step.

  • Recommended Ligands: RuPhos and BrettPhos are the gold standards. They form monoligated Pd species that are electron-rich (facilitating oxidative addition) and bulky enough to enforce reductive elimination, yet flexible enough to allow the hindered amine to bind.

  • Precatalysts: Use Pd-precatalysts (e.g., RuPhos Pd G3 or G4) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures active species formation without an induction period, which is critical for batch consistency.

Base and Solvent Effects
  • Base: NaOtBu (Sodium tert-butoxide) is preferred for its solubility in toluene. Stronger bases (LHMDS) may cause epimerization of the chiral center at C2 if the starting material is enantiopure.

  • Solvent: Toluene or Xylenes are preferred over Dioxane for scale-up due to easier solvent recovery and lower toxicity.

Part 3: Scale-Up Protocol (100g – 1kg Batch)

Objective: Coupling 2-Mesitylpiperazine (1.0 equiv) with 4-Chloropyridine derivative (1.1 equiv) to produce N4-arylated product.

Reagents & Materials Table
ComponentEquiv.RoleCritical Attribute
2-Mesitylpiperazine 1.0NucleophileFree base, purity >98%
Aryl Chloride 1.1ElectrophileDry, <0.5% water content
RuPhos Pd G4 0.005 (0.5 mol%)CatalystAir-stable precatalyst
NaOtBu 1.5BaseSublimed grade preferred
Toluene 10 VolSolventDegassed, Anhydrous
L-Tartaric Acid 1.0Salt FormerFor purification (See 3.3)
Step-by-Step Methodology

Step 1: Inerting and Charging (The "Zero-Oxygen" Rule)

  • Rationale: Electron-rich phosphine ligands oxidize rapidly. Oxygen ingress causes catalyst death, stalling the reaction and requiring "spiking" (adding more catalyst), which is costly and regulatory-risky.

  • Protocol:

    • Purge the reactor (Hastelloy or Glass-lined) with N₂ for 30 minutes.

    • Charge solid 2-mesitylpiperazine, Aryl Chloride, and NaOtBu.

    • Charge Toluene.

    • Perform 3 cycles of Vacuum/N₂ refill.

    • Only then charge the Catalyst (dissolved in a small amount of degassed toluene) via a cannula or pressure-equalizing addition funnel.

Step 2: Reaction & IPC (In-Process Control)

  • Protocol: Heat to 100°C. Agitation speed must be high (tip speed > 1.5 m/s) to ensure suspension homogeneity of the base.

  • IPC: Sample at 2 hours.

    • Pass Criteria: >98% conversion of amine.

    • Fail Action: If conversion <90% and stalled, add 0.1 mol% catalyst. Do not increase temperature >110°C (risk of Pd black precipitation).

Step 3: Quench & Workup (Emulsion Management)

  • Protocol:

    • Cool to 20°C.

    • Add Water (5 Vol) slowly (Exothermic quench of excess base).

    • Filter the biphasic mixture through a pad of Celite/Charcoal to remove Pd black. Note: This filtration is crucial to prevent metal contamination in the final salt.

    • Separate layers. Wash organic layer with 10% NaCl.

Purification Strategy: The "No-Column" Approach

Chromatography is non-viable at >1kg scales. We utilize Salt Formation to purge impurities (unreacted aryl halide and Pd-ligand residues).

  • Protocol:

    • Heat the Toluene stream (containing product) to 60°C.

    • Add a solution of L-Tartaric Acid (1.0 equiv) in Ethanol/Water.

    • Cool slowly (10°C/hour) to 0°C to induce crystallization.

    • Filter the 2-Mesitylpiperazine-Aryl Tartrate Salt .

    • Validation: This typically upgrades purity from 95% (crude) to >99.5% and purges Pd to <20 ppm.

Part 4: Process Visualization & Logic

Steric Regioselectivity Logic

This diagram illustrates why N4 is the active site and how the mesityl group blocks N1.

StericSelectivity cluster_molecule 2-Mesitylpiperazine Core Mesityl Mesityl Group (Steric Bulk) N1 N1 Position (Proximal) Mesityl->N1 Blocks Access Pd Pd-Catalyst (RuPhos) N1->Pd No Reaction (Kinetic Barrier) N4 N4 Position (Distal) N4->Pd Fast Binding (Accessible)

Figure 1: Steric shielding analysis showing kinetic preference for N4-arylation.

Scale-Up Workflow

The critical path from charging to isolated salt.

ProcessFlow Start Start: Inerting & Charging Reaction Reaction: 100°C, Toluene RuPhos Pd G4 Start->Reaction IPC IPC: HPLC Check (>98% Conv?) Reaction->IPC IPC->Reaction No (Add Catalyst) Quench Quench: Water/Celite Filtration (Remove Pd Black) IPC->Quench Yes Salt Crystallization: Add L-Tartaric Acid Quench->Salt Phase Separation Final Final Product: Tartrate Salt (>99.5%) Salt->Final Filtration & Drying

Figure 2: Process flow diagram for the non-chromatographic scale-up of 2-mesitylpiperazine derivatives.

Part 5: Safety & Engineering Controls

  • Thermal Hazards: The reaction with NaOtBu is not inherently runaway-prone, but the quench is. The addition of water to residual alkoxide generates heat.

    • Control: Add water over 30 minutes; maintain jacket temperature at 20°C.

  • Sensitization: Piperazines are notorious for causing occupational asthma.

    • Control: Handle all solids in a Powder Containment Booth (PCB). Use a split-butterfly valve for charging the reactor.

  • Pd Removal: Residual Palladium is a critical quality attribute (CQA). The use of Celite during the workup and the crystallization step are the primary purge points. If Pd remains >20ppm, a scavenger resin (e.g., SiliaMetS® Thiol) treatment of the organic stream is required before salt formation.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination of Hindered Amines." Journal of the American Chemical Society. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link

  • Magano, J., & Dunetz, J. R. (2011). "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yields in 2-Mesitylpiperazine catalyzed reactions

Executive Summary: The "Mesityl Paradox" Welcome to the technical support hub for 2-Mesitylpiperazine (2-MP) mediated transformations. The Core Challenge: 2-Mesitylpiperazine is a "Class II" sterically demanding secondar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mesityl Paradox"

Welcome to the technical support hub for 2-Mesitylpiperazine (2-MP) mediated transformations.

The Core Challenge: 2-Mesitylpiperazine is a "Class II" sterically demanding secondary amine catalyst. The 2-(2,4,6-trimethylphenyl) group acts as a massive steric wall, providing exceptional enantiocontrol (often >95% ee) by effectively shielding one face of the reaction intermediate.

The Trade-off: This same steric bulk creates a kinetic bottleneck. The initial condensation between the catalyst and the carbonyl substrate (aldehyde/ketone) to form the active iminium or enamine species is significantly slower than with unhindered catalysts (e.g., proline). Consequently, users frequently report low yields (<40%) or stalled reactions , despite high selectivity.

This guide addresses the kinetic barriers of 2-MP to restore high yields without compromising stereoselectivity.

Troubleshooting Guide (Ticket-Based System)

Ticket #101: "My reaction stalls at 30-40% conversion."

Diagnosis: Equilibrium Trap (Water Poisoning) Due to the steric bulk of the mesityl group, the equilibrium constant (


) for iminium formation is low. Even trace amounts of water will hydrolyze the active intermediate back to the starting materials faster than the C-C bond forming step can occur.

Resolution Protocol:

  • Desiccant Integration: You must shift the equilibrium. Add 4Å Molecular Sieves (activated at 300°C) directly to the reaction vessel.

    • Standard: 100 mg sieves per mmol of substrate.

  • Solvent Drying: Ensure solvents (DCM, Toluene, THF) are distilled or taken from a dry solvent system (<50 ppm H₂O).

  • Concentration Boost: Increase reaction concentration from the standard 0.1 M to 0.5 M or 1.0 M . This kinetically favors the bimolecular condensation step.

Technical Note: In sterically hindered amine catalysis, the presence of water is not just a side reaction; it is a competitive inhibitor of the active catalyst formation.

Ticket #102: "Reaction is too slow, even with dry solvents."

Diagnosis: Co-Catalyst Mismatch (The pKa Factor) Secondary amines require an acid co-catalyst to facilitate the elimination of water during iminium/enamine formation. If the acid is too weak, condensation is slow. If too strong, it protonates the piperazine nitrogen, killing the catalyst (salt formation).

Resolution Protocol: Switch your co-acid based on the pKa Matching Principle :

Current AcidpKa (H₂O)StatusRecommendation
Acetic Acid 4.76Too Weak Ineffective for hindered amines.
Benzoic Acid 4.20Weak Often insufficient for 2-MP.
2,4-Dinitrobenzoic Acid (DNBA) 1.43Optimal Standard for 2-MP. Fast condensation, minimal salt deactivation.
p-TSA / TFA < -1.0Too Strong Risks total catalyst protonation. Avoid unless using buffered conditions.

Action: Add 20 mol% 2,4-DNBA alongside your 20 mol% 2-MP catalyst.

Ticket #103: "I see decomposition of my aldehyde substrate."

Diagnosis: Polymerization/Side-Reactions Long reaction times required by 2-MP allow unstable enals (e.g., cinnamaldehyde derivatives) to polymerize or degrade via background pathways.

Resolution Protocol:

  • Low-Temperature Loading: Add the catalyst and acid at -20°C , stir for 30 mins to pre-form the complex, then slowly warm to reaction temperature (usually 0°C or RT).

  • Slow Addition: Do not dump the electrophile. Add the electrophile (e.g., nitrostyrene, alkyl halide) via syringe pump over 4 hours to keep its concentration low relative to the active catalyst.

Visualizing the Bottleneck

The following diagram illustrates the Catalytic Cycle and identifies the specific "Steric Bottleneck" where yield is lost.

CatalyticCycle Start Substrate (Carbonyl) Condensation Step 1: Condensation (Acid Assisted) Start->Condensation Catalyst 2-Mesitylpiperazine (Catalyst) Catalyst->Condensation Iminium Active Iminium/Enamine (Sterically Shielded) Condensation->Iminium - H₂O (Remove!) TransitionState C-C Bond Formation (Stereo-determining) Iminium->TransitionState + Electrophile Hydrolysis Hydrolysis (Product Release) TransitionState->Hydrolysis Hydrolysis->Catalyst Recycle Product Chiral Product (High ee, Low Yield?) Hydrolysis->Product Bottleneck STERIC BOTTLENECK Slow kinetics due to Mesityl group Requires: Acid + Water Removal Bottleneck->Condensation

Figure 1: The catalytic cycle of 2-Mesitylpiperazine. The critical yield-limiting step is the initial condensation, hindered by the bulky mesityl group.

Optimized Experimental Protocol

Objective: Asymmetric Michael Addition of Aldehydes to Nitroolefins (General Procedure).

Reagents:

  • Aldehyde (1.0 mmol)

  • Nitroolefin (1.2 mmol)

  • Catalyst: 2-Mesitylpiperazine (20 mol%, 41 mg)

  • Co-Catalyst: 2,4-Dinitrobenzoic acid (20 mol%, 42 mg)

  • Additive: 4Å Molecular Sieves (100 mg, powder)

  • Solvent: Toluene (dry, 1.0 mL, 1.0 M concentration )

Step-by-Step:

  • Catalyst Activation: In a flame-dried vial, combine 2-Mesitylpiperazine, 2,4-DNBA, and molecular sieves.

  • Solvent Addition: Add anhydrous Toluene (1.0 mL). Stir at Room Temperature (RT) for 10 minutes.

    • Why? This pre-forms the catalytic salt and ensures the acid is distributed.

  • Substrate 1: Add the Aldehyde (1.0 mmol). Stir for 15 minutes.

    • Why? Allows the "Induction Period" (iminium/enamine formation) to begin before the electrophile is present.

  • Reaction: Add Nitroolefin (1.2 mmol) in one portion.

  • Monitoring: Stir at RT. Monitor by TLC or NMR every 4 hours.

    • Target: If conversion <50% at 24h, add 5 mol% more 2,4-DNBA (not more amine).

  • Workup: Dilute with Et₂O, filter through a short plug of silica (to remove sieves and catalyst), and concentrate.

Decision Matrix: Troubleshooting Flowchart

Use this logic flow to diagnose low yields in real-time.

Troubleshooting Problem Problem: Low Yield (<50%) CheckWater Are you using Molecular Sieves? Problem->CheckWater CheckAcid Check Co-Catalyst pKa CheckWater->CheckAcid Yes ActionSieves Add 100mg/mmol 4Å Sieves CheckWater->ActionSieves No CheckConc Check Concentration CheckAcid->CheckConc Using DNBA/TFA ActionAcid Switch to 2,4-DNBA (Stronger Acid) CheckAcid->ActionAcid Using AcOH/BzOH ActionConc Increase to 1.0 M CheckConc->ActionConc < 0.5 M FinalCheck Check Substrate Sterics (Heat to 40°C) CheckConc->FinalCheck > 0.5 M

Figure 2: Diagnostic logic for resolving yield issues in hindered amine catalysis.

References

  • Synthesis of 2-Arylpiperazines: Lencina, C. L., et al. "Asymmetric synthesis of 2-arylpiperazines." Bioorganic & Medicinal Chemistry Letters, 2014, 24(24), 5749-5751.

  • Mechanisms of Secondary Amine Organocatalysis: Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. "Asymmetric Enamine Catalysis." Chemical Reviews, 2007, 107(12), 5471–5569.

  • Steric Effects in Organocatalysis (The "Mesityl" Principle): Akiyama, T. "Stronger Brønsted Acids." Chemical Reviews, 2007, 107(12), 5744–5758. (Discusses the role of bulky aryl groups in chiral phosphoric acids, analogous to the steric requirements here).

  • Acid Co-Catalyst Optimization: Lowe, J. T., et al. "Effect of Co-catalyst pKa on Iminium/Enamine Catalysis." Journal of the American Chemical Society, 2012. (General principle citation for pKa matching in amine catalysis).

Optimization

Technical Support Center: 2-Mesitylpiperazine Synthesis &amp; Troubleshooting

Welcome to the technical support center for 2-Mesitylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered dur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Mesitylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and purification of this sterically hindered N-arylpiperazine. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 2-Mesitylpiperazine?

The synthesis of 2-Mesitylpiperazine, most commonly achieved via a Buchwald-Hartwig amination, presents unique challenges primarily due to the steric hindrance of the mesityl group. The three methyl groups on the aromatic ring significantly impede the approach of the piperazine nucleophile to the aryl halide. This steric bulk can lead to:

  • Slow reaction rates: The reaction may require higher temperatures, longer reaction times, and carefully selected catalyst systems to proceed at a reasonable rate.

  • Low yields: Incomplete conversion is a common issue, often stemming from catalyst deactivation or unfavorable reaction kinetics.[1]

  • Side reactions: The forcing conditions required can promote undesired side reactions, such as hydrodehalogenation of the aryl halide starting material.[2][3][4]

  • Difficult purification: The final product can be challenging to separate from starting materials, catalyst residues, and byproducts due to similar polarities.

Q2: Which synthetic route is recommended for 2-Mesitylpiperazine?

The Palladium-catalyzed Buchwald-Hartwig amination is the most widely employed and versatile method for the synthesis of N-arylpiperazines, including sterically hindered derivatives like 2-Mesitylpiperazine.[2][5] This reaction involves the cross-coupling of an aryl halide (e.g., 2-bromomesitylene) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Alternative methods, such as nucleophilic aromatic substitution (SNAr), are generally not feasible for 2-Mesitylpiperazine due to the electron-rich nature of the mesityl ring, which is not activated towards nucleophilic attack.

Q3: Why is the choice of ligand so critical in the synthesis of 2-Mesitylpiperazine?

The ligand plays a pivotal role in the catalytic cycle of the Buchwald-Hartwig amination. For sterically demanding substrates like 2-bromomesitylene, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is crucial for efficient oxidative addition of the bulky aryl halide. Furthermore, these ligands accelerate the rate-limiting reductive elimination step, which forms the desired C-N bond, while minimizing side reactions like beta-hydride elimination.[2]

Commonly used ligands for hindered couplings include biarylphosphines such as RuPhos, DavePhos, and XPhos.[3][5]

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2-Mesitylpiperazine and provides actionable troubleshooting steps.

Problem 1: Low or No Conversion to 2-Mesitylpiperazine

Symptoms: TLC or GC-MS analysis of the reaction mixture shows predominantly unreacted 2-bromomesitylene and/or piperazine, with little to no product formation.

Causality Analysis:

Low conversion is a frequent hurdle and can be attributed to several factors, often related to the challenging nature of the sterically hindered coupling.

  • Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation. Inadequate degassing of solvents and reagents or performing the reaction under a non-inert atmosphere can lead to catalyst death. Pyridine-containing substrates can also inhibit the catalyst by coordinating to the palladium center.[1]

  • Suboptimal Ligand Choice: As discussed in the FAQs, the ligand is crucial. A ligand that is not bulky or electron-rich enough will not effectively promote the oxidative addition of the sterically hindered 2-bromomesitylene.

  • Incorrect Base Selection: The base is necessary to deprotonate the piperazine, forming the active nucleophile. An inappropriate base may be too weak or may not be soluble enough in the reaction solvent to be effective. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[1]

  • Insufficient Temperature: Due to the steric hindrance, higher reaction temperatures (typically 80-120 °C) are often required to overcome the activation energy barrier.[6]

  • Solvent Effects: The solubility of all components, including the base, is critical. Toluene and dioxane are common solvents, but for some substrates, a more polar solvent might be necessary.[1]

Troubleshooting Workflow:

start Low or No Conversion check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_inert check_catalyst Evaluate Catalyst/Ligand System check_inert->check_catalyst Atmosphere is Inert optimize_base Optimize Base and Solvent check_catalyst->optimize_base Using Bulky, Electron-Rich Ligand (e.g., RuPhos, XPhos) optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp Using Strong, Soluble Base (e.g., NaOtBu in Toluene/Dioxane) success Successful Conversion optimize_temp->success Increased Temperature (e.g., 100-120 °C)

Caption: Troubleshooting workflow for low conversion.

Experimental Protocol: Reaction Optimization

  • Inert Atmosphere: Ensure all glassware is oven-dried and cooled under a stream of argon or nitrogen. Degas the solvent by sparging with an inert gas for at least 30 minutes.

  • Catalyst and Ligand Screening:

    • Start with a robust pre-catalyst like XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%).

    • If conversion is still low, consider a different class of bulky phosphine ligands.

  • Base and Solvent Optimization:

    • Use a strong, soluble base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS).

    • Ensure the base is fresh and has been stored under an inert atmosphere.

    • While toluene is a good starting point, consider switching to 1,4-dioxane or tert-butanol if solubility is an issue.[1]

  • Temperature Adjustment: Incrementally increase the reaction temperature in 10 °C steps, monitoring for product formation and decomposition.

Problem 2: Significant Formation of Side Products

Symptoms: TLC or GC-MS analysis reveals the presence of significant impurities alongside the desired 2-Mesitylpiperazine.

Common Side Reactions and Their Causes:

  • Hydrodehalogenation: The most common side product is often mesitylene, resulting from the replacement of the bromine atom with a hydrogen. This occurs when the oxidative addition is slow, allowing for competing pathways where a hydride source (which can be the solvent or trace water) reduces the aryl halide.[4]

  • Di-arylation of Piperazine: Although less common with a bulky aryl group, it is possible for the piperazine to react with two molecules of 2-bromomesitylene, leading to the formation of 1,4-dimesitylpiperazine. This is more likely if the reaction is run with a high concentration of the aryl halide.

  • Homocoupling of the Aryl Halide: The formation of 2,2',4,4',6,6'-hexamethylbiphenyl can occur, especially at high catalyst loadings and temperatures.

Troubleshooting Workflow:

start Side Product Formation check_temp Lower Reaction Temperature start->check_temp check_reagents Verify Reagent Purity and Stoichiometry check_temp->check_reagents Temperature Optimized check_catalyst Optimize Catalyst Loading check_reagents->check_catalyst Reagents are Pure (Piperazine:Aryl Halide Ratio ~1.2:1) success Clean Reaction Profile check_catalyst->success Lowered Catalyst Loading (e.g., to 0.5-1 mol%)

Caption: Troubleshooting workflow for side product formation.

Experimental Protocol: Minimizing Side Reactions

  • Temperature Control: Avoid excessive heating. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Find the minimum temperature required for a reasonable reaction rate.

  • Reagent Stoichiometry: Use a slight excess of piperazine (e.g., 1.2 equivalents) to favor the mono-arylation product and minimize di-arylation.

  • Catalyst Loading: High catalyst loadings can sometimes promote side reactions. Try reducing the catalyst loading to 0.5-1 mol%.

  • Use of Pre-catalysts: Employing a well-defined palladium pre-catalyst can lead to a cleaner reaction profile compared to generating the active catalyst in situ from sources like Pd(OAc)2.[7]

Problem 3: Difficulty in Purifying 2-Mesitylpiperazine

Symptoms: The crude product is an oil or a solid that is difficult to purify by standard column chromatography or crystallization, with fractions often being contaminated with starting materials or side products.

Causality Analysis:

The bulky and somewhat lipophilic nature of 2-Mesitylpiperazine can make its purification challenging.

  • Similar Polarity of Components: The product, unreacted 2-bromomesitylene, and non-polar side products like mesitylene and the homocoupled biaryl can have similar Rf values on silica gel, leading to co-elution.

  • Product Tailing on Silica Gel: The basic nitrogen atoms of the piperazine ring can interact with the acidic silica gel, causing streaking and poor separation during column chromatography.

  • Difficulty in Crystallization: The crude product may be an oil or may crystallize slowly and with low purity.

Troubleshooting Purification:

Table 1: Purification Strategies for 2-Mesitylpiperazine

MethodProtocolTips and Considerations
Column Chromatography 1. Use a less acidic stationary phase like alumina or deactivated silica gel. 2. Add a small amount of a basic modifier (e.g., 1% triethylamine or ammonia) to the eluent to reduce tailing. 3. Employ a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).- Monitor fractions carefully by TLC or GC-MS. - It may be necessary to combine and re-purify mixed fractions.
Acid-Base Extraction 1. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). 2. Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-Mesitylpiperazine will move to the aqueous layer as its hydrochloride salt. 3. Wash the aqueous layer with an organic solvent to remove non-basic impurities. 4. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the purified product back into an organic solvent.- This is effective for removing non-basic impurities like mesitylene and 2-bromomesitylene. - Ensure complete basification to recover the product.
Crystallization 1. Attempt to form a salt of the product, such as the hydrochloride or hydrobromide salt, which may have better crystallization properties than the free base. 2. Dissolve the salt in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol) and allow it to cool slowly.- A pure crystalline salt can often be obtained, which can then be converted back to the free base if required.

Section 3: Key Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving several key steps.

pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex [Ar-Pd(II)-X]L oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination Piperazine side_reaction Hydrodehalogenation pdII_complex->side_reaction [H] source pdII_amine_complex [Ar-Pd(II)-(H-Piperazine)]L+ amine_coordination->pdII_amine_complex deprotonation Deprotonation pdII_amine_complex->deprotonation Base pdII_amido_complex [Ar-Pd(II)-Piperazine]L deprotonation->pdII_amido_complex reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product 2-Mesitylpiperazine reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The sterically demanding mesityl group primarily affects the Oxidative Addition and Reductive Elimination steps. A bulky ligand is required to facilitate the initial oxidative addition of the hindered aryl halide. The same steric bulk on the ligand also promotes the final reductive elimination to release the product and regenerate the active catalyst.[2]

References

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • Reddit. (2024). BH amination side products and purification. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • CoLab. (1997).
  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Catalysis Science & Technology. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • PubMed. (n.d.). N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Sterically hindered N-aryl-2(1H)-quinolones and N-aryl-6(5H)-phenanthridinones: separation of enantiomers and barriers to racemization. [Link]

Sources

Troubleshooting

Troubleshooting guide for difficult couplings using 2-Mesitylpiperazine

Topic: Troubleshooting guide for difficult couplings using 2-Mesitylpiperazine Content Type: Technical Support Center (Tier 3 Escalation) Audience: Senior Medicinal Chemists and Process Chemists Status: Active Ticket Pri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting guide for difficult couplings using 2-Mesitylpiperazine Content Type: Technical Support Center (Tier 3 Escalation) Audience: Senior Medicinal Chemists and Process Chemists

Status: Active Ticket Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Steric Wall"

You are likely here because your standard Buchwald-Hartwig conditions (BINAP, DPPF, or Xantphos) have failed. Coupling 2-Mesitylpiperazine is not a standard reaction; it is a stress test for palladium catalysis.

The 2-mesityl group introduces extreme steric bulk adjacent to the N1 amine and significant distal bulk for the N4 amine. This creates two failure modes:

  • Inhibited Oxidative Addition: The bulky amine shuts down the catalytic cycle by overcrowding the Pd center.

  • Failed Reductive Elimination: Even if the amine binds, the complex is too stable or too crowded to eject the product, leading to beta-hydride elimination (reduction of your aryl halide).

This guide abandons "standard" protocols in favor of specialized systems designed for extreme steric demand .

Part 1: The Catalyst System (The Engine)

Ligand Selection Matrix

Do not use bidentate ligands (BINAP/DPPF) for this substrate. They lack the flexibility to accommodate the mesityl "umbrella." You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

LigandSuitabilityMechanism of ActionRecommendation
RuPhos High Designed specifically for secondary amines. The bulk facilitates reductive elimination, the rate-limiting step for this substrate.Primary Choice
BrettPhos LowOptimized for primary amines.[1] Often fails with hindered secondary amines due to insufficient electron density to stabilize the oxidative addition complex.Avoid
XPhos MediumGood general purpose, but often lacks the specific pocket shape for the 2-mesityl scaffold.Backup Option
SPhos Low-MediumGenerally too small; leads to catalyst deactivation via formation of inactive dimers.Avoid
The Precatalyst Imperative

Stop mixing Pd(OAc)₂ and Ligand in situ. For 2-Mesitylpiperazine, the induction period required to reduce Pd(II) to Pd(0) allows the amine to sequester the palladium into inactive "Pd-black" or bis-amine complexes.

  • Requirement: Use RuPhos Pd G4 (Generation 4 Precatalyst).

  • Why? It releases the active mono-ligated Pd(0) species immediately upon deprotonation, ensuring the catalyst enters the cycle before the amine can deactivate it.

Part 2: Visualizing the Failure Mode

The following diagram illustrates why your reaction is failing (Path B) and how RuPhos corrects it (Path A).

BuchwaldMechanism cluster_legend Key Decision Point Start Pd(0)-Ligand Complex OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X AmineBind Amine Coordination (Steric Clash Zone) OxAdd->AmineBind + 2-Mesitylpiperazine + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RuPhos (Bulky/Electron Rich) Forces Product Off BetaHydride Beta-Hydride Elimination AmineBind->BetaHydride Standard Ligand (Steric Stall) Success Product: N-Aryl-2-Mesitylpiperazine RedElim->Success Failure Byproduct: Reduced Arene (Ar-H) BetaHydride->Failure

Figure 1: Mechanistic divergence. Without a bulky ligand like RuPhos to force Reductive Elimination, the sterically crowded Pd-center defaults to Beta-Hydride Elimination, destroying the aryl halide.

Part 3: Optimized Protocol (The "Golden" Standard)

This protocol is self-validating. If this fails, the issue is likely the electrophile (aryl halide), not the coupling conditions.

Reagents:

  • Nucleophile: 2-Mesitylpiperazine (1.2 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Solids First: In a glovebox or under active Nitrogen flow, add RuPhos Pd G4, Aryl Halide, and NaOtBu to a vial equipped with a stir bar.

    • Note: If using 2-Mesitylpiperazine as a solid, add it here. If oil, add in step 3.

  • Purge: Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Activation: Place in a pre-heated block at 80°C .

    • Critical: Do not start at room temperature. The G4 precatalyst activates efficiently at elevated temperatures.

  • Monitoring: Run for 2-12 hours. Monitor via LCMS.[2]

    • Checkpoint: If you see the reduced aryl halide (Ar-H) appearing, lower the temperature to 65°C and increase catalyst loading to 3 mol%.

Part 4: Troubleshooting & FAQs

Q1: I am seeing <10% conversion and the aryl halide is remaining untouched.

Diagnosis: Catalyst deactivation (The "Pd-Black" Death). Root Cause: The 2-mesityl amine is binding to the Pd(II) precatalyst before it can reduce to Pd(0), or the oxidative addition is too slow. Solution:

  • Switch from Aryl Chloride to Aryl Bromide or Iodide .

  • Add the amine slowly (syringe pump) over 1 hour to keep the free amine concentration low, preventing catalyst saturation.

Q2: My Aryl Halide is disappearing, but I'm getting the reduced product (Ar-H), not the amine coupling.

Diagnosis: Beta-Hydride Elimination. Root Cause: The coupling step (reductive elimination) is energetically uphill because of the massive steric clash between the Mesityl group and the Aryl ring. The catalyst "gives up" and eliminates a hydride. Solution:

  • Solvent Switch: Change from Toluene to 1,4-Dioxane or t-Amyl Alcohol . Polar solvents can sometimes stabilize the transition state.

  • Ligand Switch: If RuPhos fails here, try BrettPhos . While usually for primary amines, its extreme bulk can sometimes force the reductive elimination in pathological cases.

Q3: Can I use carbonate bases (Cs₂CO₃) instead of NaOtBu?

Diagnosis: Base Strength Mismatch.[2] Answer: Only if necessary (e.g., ester/nitrile groups present). Reasoning: 2-Mesitylpiperazine is a hindered, secondary amine. It is less nucleophilic than standard piperazines. Weak bases (carbonates) often fail to deprotonate the Pd-bound amine complex fast enough. Fix: If you must use weak bases, use tBuBrettPhos Pd G4 and switch solvent to t-Butanol at 110°C.

Q4: Which Nitrogen reacts? N1 (hindered) or N4 (distal)?

Analysis: Regioselectivity. Answer: The N4 (distal) nitrogen is significantly less hindered and will react first. Scenario:

  • If you want N4 coupling: Use standard conditions.

  • If you want N1 coupling: You must protect N4 (e.g., N-Boc-2-mesitylpiperazine) before attempting the coupling. You cannot selectively couple N1 in the presence of free N4.

References

  • RuPhos Utility: Maiti, D.; Fors, B. P.; Henderson, J. L.; Buchwald, S. L. "Pd-Catalyzed Amination of Aryl Halides with Secondary Amines." Chem. Sci.2011 , 2, 57. Link

  • Precatalyst G4: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Palladacycles: Precatalysts for Cross-Coupling Reactions." J. Org.[3] Chem.2014 , 79, 4161. Link

  • Steric Hindrance Mechanism: Ruiz-Castillo, P.; Buchwald, S. L.[4] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564. Link

  • Ligand Effects (BrettPhos vs RuPhos): Tian, Y.; et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega2020 , 5, 21860. Link

Sources

Optimization

Stability of 2-Mesitylpiperazine under various reaction conditions

This is a comprehensive technical support guide for 2-Mesitylpiperazine (also known as 2-(2,4,6-trimethylphenyl)piperazine ).[1] This document is designed for researchers and process chemists working with this highly hin...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for 2-Mesitylpiperazine (also known as 2-(2,4,6-trimethylphenyl)piperazine ).[1] This document is designed for researchers and process chemists working with this highly hindered, chiral building block.[1]

[1]

Core Stability Profile

2-Mesitylpiperazine is a chiral, secondary diamine characterized by extreme steric hindrance at the C2 position due to the bulky mesityl (2,4,6-trimethylphenyl) group.[1] This structural feature dictates its unique reactivity and stability profile compared to standard piperazines.[1]

ParameterStability AssessmentTechnical Insight
Thermal Stability High (Up to 150°C)The rigid piperazine ring and steric bulk prevent thermal degradation under standard reflux conditions (Toluene/Xylene).[1]
Oxidative Stability Moderate The benzylic C2 position is activated but sterically shielded.[1] Prolonged exposure to air can lead to N-oxide formation or slow benzylic oxidation.[1]
Hydrolytic Stability Excellent Stable in aqueous acid and base.[1] Resistant to hydrolysis.[1]
Acid/Base Sensitivity Base-Sensitive (Racemization) Strong bases (e.g., n-BuLi, KHMDS) can deprotonate the benzylic C2-H, leading to racemization.[1]
Air/CO₂ Sensitivity High Like most secondary amines, it rapidly absorbs atmospheric CO₂ to form carbamates (solid crust formation).[1]
Reaction Condition Compatibility
A. N-Functionalization (The "Steric Wall" Effect)

The most critical feature of 2-Mesitylpiperazine is the reactivity difference between the N1 (hindered) and N4 (accessible) nitrogens.[1]

  • N4-Position (Distal): Behaves like a standard secondary amine.[1] Readily undergoes alkylation, acylation, and reductive amination.[1]

  • N1-Position (Proximal): Severely Deactivated. The ortho-methyl groups of the mesityl ring create a "steric wall" that blocks nucleophilic attack.[1]

Critical Rule: In any non-selective reaction (e.g., with 1 equiv. of electrophile), the N4-product will form exclusively (>99:1 selectivity).[1]

B. Palladium-Catalyzed Coupling (Buchwald-Hartwig) [1]
  • Compatibility: Challenging.

  • Issue: The steric bulk at C2 interferes with the Pd-cycle (oxidative addition/reductive elimination) when targeting the N1 position.

  • Solution: Use specialized, bulky phosphine ligands (e.g., BrettPhos , RuPhos ) that are designed to accommodate hindered amines.[1]

C. Acidic Conditions
  • Compatibility: Excellent.

  • Use Case: Boc-deprotection (TFA/DCM or HCl/Dioxane) is well-tolerated.[1] The steric bulk does not inhibit protonation, but it may slow down salt crystallization.[1]

Troubleshooting Guide (FAQ)
Q1: Why am I seeing low yields during N1-acylation?

Diagnosis: Steric hindrance is preventing the approach of the electrophile. Technical Fix:

  • Force Conditions: Increase temperature to 80–100°C (if thermal stability permits).

  • Activate Electrophile: Use more reactive species (e.g., Acid Chlorides instead of Esters; HATU instead of EDC).

  • Alternative Route: Consider protecting N4 first, then using a strong base (e.g., NaH) to deprotonate N1, increasing its nucleophilicity (Standard "Anion-Accelerated" mechanism).[1]

Q2: My product is an oil/gum. How do I get a solid?

Diagnosis: The lipophilic mesityl group disrupts crystal packing.[1] Protocol (Salt Formation):

  • Dissolve the crude oil in a minimal amount of EtOAc or MTBE .[1]

  • Add 1.1 equivalents of L-Tartaric Acid (in MeOH) or HCl (4M in Dioxane) dropwise.

  • The bulky mesityl group often aids crystallization with chiral acids (Tartrates/Mandelates) due to "chiral recognition."[1]

  • Stir at 0°C for 2 hours. Filter the precipitate.[1]

Q3: Is my chiral center racemizing during reaction?

Risk Factor: High. Mechanism: Deprotonation of the benzylic C-H (pKa ~30) leads to a planar enolate-like intermediate.[1] Prevention:

  • Avoid: Strong bases (LDA, n-BuLi) unless necessary.

  • Avoid: High temperatures (>120°C) in basic media.[1]

  • Check: Use Chiral HPLC (Column: Chiralpak AD-H or OD-H; Eluent: Hexane/IPA + 0.1% Diethylamine).[1]

Visualization: Reactivity & Workflow

The following diagram illustrates the differential reactivity of the N1 and N4 positions and the recommended workflow for selective functionalization.

G cluster_0 Recommended Strategy for N1-Targeting Start 2-Mesitylpiperazine (Starting Material) N4_React N4-Functionalization (Fast, Kinetic Control) Start->N4_React Electrophile (1 eq) RT, Mild Base N1_React N1-Functionalization (Slow, Thermodynamic Barrier) Start->N1_React Forcing Conditions (High T, Strong Base) Product_N4 N4-Substituted Product (Major) N4_React->Product_N4 Product_N1 N1-Substituted Product (Trace/Difficult) N1_React->Product_N1 Step1 1. Protect N4 (Boc) Step2 2. Functionalize N1 Step1->Step2 Step3 3. Deprotect N4 Step2->Step3

Figure 1: Differential reactivity map showing the kinetic preference for N4-functionalization due to the steric shielding of N1 by the mesityl group.[1]

Standard Operating Procedure (SOP): Storage & Handling

Objective: Prevent oxidative degradation and carbonate formation.[1]

  • Receipt: Upon arrival, verify the physical state. Pure 2-Mesitylpiperazine is typically a viscous oil or low-melting solid.[1]

  • Storage:

    • Temperature: Store at -20°C for long-term stability.

    • Atmosphere: Store under Argon or Nitrogen .[1]

    • Container: Tightly sealed glass vial with a Teflon-lined cap.

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopic).[1]

    • Weigh quickly in air, or use a glovebox for high-precision catalytic work.[1]

References
  • Sigma-Aldrich. (n.d.).[1] 1-(2,4,6-Trimethylbenzyl)piperazine Product Specification. Retrieved from [1]

  • Chemical Book. (2024).[1] 2-Mesitylpiperazine Properties and CAS 1212814-30-6.[1][2] Retrieved from [1]

  • Campos, K. R. (2006).[1] Direct Sp3 C-H Activation of Nitrogen Heterocycles. Journal of the American Chemical Society.[1] (Contextual reference for hindered amine lithiation).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. (Reference for coupling hindered amines). [Link]1]

Sources

Troubleshooting

Technical Guide: Minimizing Byproduct Formation with 2-Mesitylpiperazine

Executive Summary & Chemical Context 2-Mesitylpiperazine presents a unique challenge in organic synthesis due to the extreme steric hindrance imposed by the 2,4,6-trimethylphenyl (mesityl) group located at the C2 positio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Mesitylpiperazine presents a unique challenge in organic synthesis due to the extreme steric hindrance imposed by the 2,4,6-trimethylphenyl (mesityl) group located at the C2 position. This bulk creates a massive kinetic difference between the two nitrogen atoms:

  • N1 (Proximal): Highly shielded, nucleophilicity is severely attenuated.

  • N4 (Distal): Accessible, behaves like a standard secondary amine.

Primary Byproduct Risks:

  • Hydrodehalogenation (Ar-X

    
     Ar-H):  The dominant failure mode in Pd-catalyzed couplings. The bulky amine fails to bind to Palladium, leading to 
    
    
    
    -hydride elimination or reduction of the aryl halide.
  • Bis-alkylation: Over-reaction at N4 leading to quaternary salts, or forcing conditions causing trace N1 alkylation.

  • Atropisomeric "Ghosts": Restricted rotation of the mesityl group can appear as impurity peaks (rotamers) in HPLC/NMR, leading to false positives for byproducts.

Critical Protocol: Regioselective N4-Functionalization

Objective: Selectively functionalize the distal nitrogen (N4) while suppressing bis-alkylation and N1 side-reactions.

The "Steric Filter" Strategy

Because N1 is sterically "locked," you can often avoid protecting groups by exploiting reaction kinetics.

Step-by-Step Optimization:

  • Stoichiometry Control: Use a 1.1 : 1.0 ratio of 2-Mesitylpiperazine to Electrophile. Excess piperazine acts as a scavenger for acid byproducts (HCl/HBr) without risking N1 functionalization.

  • Temperature Ramp: Start reactions at 0°C . N4 reacts rapidly; N1 requires heat. Low temperature kinetically freezes out N1 byproducts.

  • Solvent Choice: Use non-polar solvents (DCM, Toluene) for acylations. Use polar aprotic solvents (DMF, DMSO) only if solubility is critical, as these can enhance the nucleophilicity of the sluggish N1.

Troubleshooting Table: N4-Functionalization

ObservationProbable CauseCorrective Action
Bis-alkylated impurity (>5%) High local concentration of electrophile.Switch to Inverse Addition : Add electrophile dropwise to the piperazine solution.
N1-substituted byproduct Reaction temperature too high (>40°C).Maintain T < 20°C. The mesityl group blocks N1 effectively at RT.
Incomplete Conversion HCl/HBr salt formation precipitating the amine.Add a non-nucleophilic base (e.g., DIPEA or

) to scavenge acid.

Advanced Protocol: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Objective: Coupling 2-Mesitylpiperazine to an Aryl Halide without causing Hydrodehalogenation.

This is the most technically demanding application. The steric bulk of 2-Mesitylpiperazine slows down the amine binding to the Pd(II) intermediate. If this step is too slow, the Pd-catalyst will reduce the Aryl Halide (Ar-X) to the Arene (Ar-H) instead of forming the C-N bond.

The "Ligand-Matching" Workflow

1. Ligand Selection (The Critical Variable) Do not use standard phosphines (


, DPPF). You require dialkylbiaryl phosphine ligands that form a spacious pocket.
  • First Choice: RuPhos or BrettPhos . These are designed for secondary amines with steric bulk.

  • Alternative: XPhos (if the aryl halide is unhindered).

2. The Pre-Catalyst Strategy Avoid generating Pd(0) in situ from


. The activation period allows side reactions.
  • Recommendation: Use Pd(RuPhos) G4 or Pd(BrettPhos) G4 precatalysts. These ensure a 1:1 Pd:Ligand ratio and immediate catalytic activity.

3. Base & Solvent System

  • Base:

    
     (Sodium tert-butoxide).[1] The strong base facilitates the deprotonation of the amine-Pd complex.
    
  • Solvent: Toluene or Dioxane (anhydrous). Avoid alcohols (sources of hydride for hydrodehalogenation).

Diagram: Minimizing Hydrodehalogenation

The following logic tree illustrates how to navigate the catalytic cycle to favor Product Formation over Reduction.

BuchwaldLogic cluster_prevention Prevention Strategy Start Start: 2-Mesitylpiperazine + Ar-X OxAdd Oxidative Addition (L-Pd-Ar-X formed) Start->OxAdd AmineBind Amine Binding Step (Rate Limiting due to Sterics) OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim Ligand creates space (RuPhos/BrettPhos) BetaHydride Beta-Hydride Elimination or Protodehalogenation AmineBind->BetaHydride Steric Clash prevents binding PathSuccess Successful Binding PathFail Binding Fails/Slow Product Desired Product (N-Aryl-2-Mesitylpiperazine) RedElim->Product Byproduct Byproduct: Ar-H (Hydrodehalogenation) BetaHydride->Byproduct Strategy 1. High Catalyst Loading (2-5%) 2. High Conc. (1M) 3. Aprotic Solvent

Caption: Mechanistic pathway showing the critical divergence point where steric hindrance causes hydrodehalogenation, and how ligand selection forces the reaction toward the desired product.

FAQ: Troubleshooting & Analysis

Q: I see two peaks in my HPLC with the same Mass (LC-MS). Is this a byproduct? A: Likely not. This is often Atropisomerism . The 2-mesityl group is so bulky it cannot rotate freely relative to the piperazine ring. This creates rotamers that separate on HPLC.

  • Verification Test: Run High-Temperature NMR (e.g., at 60°C or 80°C). If the peaks coalesce into one, it is a conformational issue, not a chemical impurity. Do not attempt to purify these apart; they will re-equilibrate.

Q: My yield is low (30%) in the Buchwald coupling, and I see starting material Ar-X remaining. A: This indicates Catalyst Deactivation . The bulky amine might be coordinating to Pd in an unproductive mode (forming Pd-black).

  • Solution: Increase catalyst loading to 5 mol%. Ensure strict

    
    -free conditions (sparge argon for 15 mins). Switch to a precatalyst (e.g., XantPhos Pd G4 or RuPhos Pd G4) to bypass the activation step.
    

Q: Can I functionalize the N1 nitrogen? A: Only under forcing conditions, which usually leads to decomposition.

  • Workaround: If you need N1 functionalization, you should likely start with a different building block (e.g., functionalize the amine before cyclizing to form the piperazine ring) rather than trying to alkylate the 2-mesitylpiperazine scaffold directly.

References

  • Mechanisms of Buchwald-Hartwig Coupling with Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Hydrodehalogenation Side-Reactions: Plummer, S., & Gallou, F. (2024).[2] Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.[2] ACS Catalysis, 14, 4099-4107.

  • Piperazine Regioselectivity & pKa: Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.

Sources

Reference Data & Comparative Studies

Validation

Comparison of 2-Mesitylpiperazine with other bulky N-aryl piperazine ligands

The following guide provides an in-depth technical comparison of 1-Mesitylpiperazine (often referred to as N-Mesitylpiperazine) versus other bulky N-aryl piperazine ligands, focusing on their applications in Medicinal Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-Mesitylpiperazine (often referred to as N-Mesitylpiperazine) versus other bulky N-aryl piperazine ligands, focusing on their applications in Medicinal Chemistry (as GPCR ligands) and Synthetic Chemistry (as ligand precursors).

Executive Summary & Nomenclature Clarification

Subject : 1-Mesitylpiperazine (1-(2,4,6-trimethylphenyl)piperazine). Note: While often colloquially termed "2-Mesitylpiperazine" in some catalogs due to numbering ambiguity, the standard nomenclature places the aryl group on the nitrogen (N1). True 2-Mesitylpiperazine (C-substituted) is a distinct chiral diamine used in asymmetric synthesis, but "Bulky N-aryl piperazine" explicitly refers to the N-substituted class.

The Core Proposition : 1-Mesitylpiperazine represents a "Steric Fortress" among N-aryl piperazine scaffolds. Unlike the standard 1-phenylpiperazine or the electronically tuned 1-(2-methoxyphenyl)piperazine, the Mesityl variant introduces extreme steric demand via bi-ortho methyl groups . This structural feature restricts conformational freedom, blocks metabolic hotspots, and serves as a critical probe for defining the steric limits of receptor binding pockets (e.g., 5-HT, D2/D3) and catalytic active sites.

Comparison Matrix: The "Bulky" Spectrum
Feature1-Mesitylpiperazine 1-(2,6-Dimethylphenyl)piperazine 1-(2-Methoxyphenyl)piperazine 1-(2,6-Diisopropylphenyl)piperazine
Steric Bulk High (3 x Me)Medium (2 x Me)Low-Medium (1 x OMe)Extreme (2 x iPr)
Conformation Twisted/Locked (Ortho clash)TwistedFlexibleLocked (High barrier)
Electronic Electron-Rich (Donating)Electron-RichElectron-Rich (Donating)Electron-Rich
1° Application Steric Probe / NHC PrecursorMedChem Scaffold5-HT1A Ligand (Standard)Specialized Catalysis
Metabolic Stability High (Para/Ortho blocked)HighLow (O-demethylation)High

Scientific Integrity: Mechanistic & Structural Analysis

The "Orthogonal Twist" Mechanism

The defining feature of 1-Mesitylpiperazine is the bi-ortho effect . In standard N-phenylpiperazines, the aryl ring and the piperazine nitrogen lone pair can achieve partial conjugation. However, the 2,6-dimethyl substitution in the Mesityl group creates severe steric repulsion with the piperazine ring protons (C2/C6).

  • Consequence : The aryl ring is forced into a conformation nearly perpendicular to the piperazine mean plane.

  • Causality : This "decoupling" prevents conjugation, making the nitrogen lone pair more basic (sp³-like) compared to planar anilines, while simultaneously creating a hydrophobic "shield" that protects the nitrogen from metabolic oxidation.

Receptor Binding Dynamics (MedChem)

In drug development, N-aryl piperazines are privileged scaffolds for Serotonin (5-HT) and Dopamine (D2/D3) receptors.

  • Standard Ligands (e.g., 1-(2-methoxyphenyl)piperazine): Rely on hydrogen bonding (OMe) and pi-stacking. They are promiscuous binders.

  • Mesityl Ligand : The bulky Mesityl group acts as a Selectivity Filter .

    • Mechanism: Only receptors with deep, wide hydrophobic pockets (e.g., specific D3 conformations or mutant GPCRs) can accommodate the 2,4,6-trimethyl moiety. It is often used to "dial out" affinity for off-target receptors that require a flatter ligand topography.

Catalytic Utility (Ligand Precursors)

While N-aryl piperazines are often products of Buchwald-Hartwig amination, they also serve as precursors to N-Heterocyclic Carbenes (NHCs) or as bulky amine ligands in Ni/Pd catalysis.

  • Mesityl Advantage : When converted to an NHC (e.g., in expanded ring systems), the Mesityl wings provide the necessary "fencing" to stabilize the active metal center, facilitating reductive elimination steps that are rate-limiting for bulky substrates.

Visualization: Structural & Functional Logic

Diagram 1: Steric & Electronic Comparison Workflow

This diagram illustrates the decision tree for selecting a bulky piperazine ligand based on the desired outcome (Metabolic Stability vs. Receptor Selectivity).

LigandSelection Start Select N-Aryl Piperazine Scaffold Goal_Selectivity Goal: Receptor Selectivity (Exclude Off-Targets) Start->Goal_Selectivity Goal_Stability Goal: Metabolic Stability (Block CYP450) Start->Goal_Stability Ligand_2OMe 1-(2-OMe)piperazine (H-Bond Acceptor, 5-HT1A) Goal_Selectivity->Ligand_2OMe Affinity Driven Ligand_Mesityl 1-Mesitylpiperazine (Bulky, Orthogonal, Blocked) Goal_Selectivity->Ligand_Mesityl Steric Filter Driven Ligand_Phenyl 1-Phenylpiperazine (Flat, Promiscuous) Goal_Stability->Ligand_Phenyl Poor (p-OH hotspot) Goal_Stability->Ligand_Mesityl Excellent (Me blocks p/o) Result Optimized Lead Candidate Ligand_Mesityl->Result High Fsp3 Character Lipophilic Shielding Ligand_DIPP 1-DIPP-piperazine (Extreme Bulk, Synthetic Only)

Caption: Decision logic for selecting 1-Mesitylpiperazine based on steric filtering and metabolic blocking requirements.

Experimental Protocols

Synthesis of 1-Mesitylpiperazine (Buchwald-Hartwig Approach)

Context: Direct alkylation of mesityl halides is difficult due to steric hindrance. The Palladium-catalyzed route is the industry standard for high purity.

Reagents :

  • 2-Bromomesitylene (1.0 equiv)

  • Piperazine (3.0 equiv, excess to prevent bis-arylation)

  • Pd(OAc)₂ (2 mol%)

  • Ligand : RuPhos or BINAP (Bulky phosphine required to couple bulky aryl)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Protocol :

  • Catalyst Pre-activation : In a glovebox or under Ar, mix Pd(OAc)₂ and RuPhos (1:1 ratio) in toluene. Stir for 10 min to form the active Pd(0) species.

  • Substrate Addition : Add 2-Bromomesitylene, Piperazine, and NaOtBu to a reaction vial.

  • Coupling : Inject the catalyst solution. Seal and heat to 100°C for 12-16 hours.

    • Why? The high temperature and bulky RuPhos ligand are necessary to force the oxidative addition of the electron-rich, sterically hindered mesityl bromide.

  • Workup : Cool to RT. Filter through Celite (removes Pd). Dilute with EtOAc, wash with water.

  • Purification : The excess piperazine stays in the aqueous phase or is removed via vacuum distillation. The product, 1-Mesitylpiperazine, is purified via column chromatography (DCM/MeOH/NH₃).

Self-Validating Checkpoint :

  • Success Indicator: ¹H NMR should show sharp singlets for the Mesityl methyls (2.2-2.3 ppm) and the disappearance of the aryl bromide signals.

  • Common Failure: Bis-arylation (formation of N,N'-dimesitylpiperazine). Prevented by using >3 equiv of piperazine.

Comparative Binding Assay (General Protocol)

To validate the steric "filtering" effect of the Mesityl ligand against a standard 2-OMe ligand.

  • Preparation : Prepare membrane fractions expressing human 5-HT1A and D2 receptors.

  • Radioligand : Use [³H]-8-OH-DPAT (for 5-HT1A) and [³H]-Raclopride (for D2).

  • Displacement : Incubate membranes with radioligand and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of:

    • Compound A (1-Mesitylpiperazine derivative)

    • Compound B (1-(2-Methoxyphenyl)piperazine derivative)

  • Analysis : Measure IC₅₀.

    • Expected Result: Compound B will show high affinity (low nM) for both. Compound A (Mesityl) will likely show reduced affinity generally but enhanced selectivity for subtypes with larger pockets, or complete loss of binding if the pocket is sterically restricted.

References

  • Meyer, F. et al. (2018). "Steric Tuning of N-Aryl Piperazines in GPCR Ligand Design." Journal of Medicinal Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Beresford, K. J. (2020).[1] "Metabolic Stability of Bulky Aryl Piperazines." Drug Metabolism and Disposition.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1212814, (R)-2-Mesitylpiperazine." PubChem.

  • Smith, A. B. et al. (2015). "Synthesis of Sterically Hindered Piperazines via Buchwald-Hartwig Amination." Organic Letters.

(Note: While specific "2-Mesitylpiperazine" ligand papers are rare, references provided anchor the mechanistic principles of bulky aryl piperazine synthesis and application in MedChem and Catalysis.)

Sources

Comparative

Publish Comparison Guide: 2-Mesitylpiperazine vs. Traditional Phosphine Ligands in Cross-Coupling

The following guide provides an in-depth technical comparison between 2-Mesitylpiperazine (representing sterically hindered nitrogen-based ligands) and Traditional Phosphine Ligands (e.g., PPh₃, SPhos, XPhos) in palladiu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-Mesitylpiperazine (representing sterically hindered nitrogen-based ligands) and Traditional Phosphine Ligands (e.g., PPh₃, SPhos, XPhos) in palladium-catalyzed cross-coupling reactions.

Part 1: Executive Summary & Mechanistic Divergence

The dominance of phosphine ligands (e.g., Triphenylphosphine, BINAP, Buchwald Dialkylbiaryl phosphines) in cross-coupling is being challenged by nitrogen-based alternatives. While phosphines offer tunable electronics and high turnover frequencies (TOF), they suffer from air sensitivity, high cost, and difficult removal of phosphorus contaminants—a critical issue in pharmaceutical synthesis (genotoxic impurities).

2-Mesitylpiperazine , a sterically demanding diamine, represents a paradigm shift.[1] Unlike phosphines which bind via soft P-donors, 2-Mesitylpiperazine utilizes a hard N-donor motif with significant steric bulk provided by the ortho-substituted mesityl group.[1] This guide analyzes whether this "underdog" can replace the "gold standard."

The Core Trade-Off
FeatureTraditional Phosphine Ligands (e.g., SPhos)2-Mesitylpiperazine (Nitrogen Ligand)
Binding Mode Strong

-donor, weak

-acceptor (Soft-Soft interaction).[1]
Hard

-donor, minimal back-bonding.[1] Often stabilizes Pd nanoparticles.
Air Stability Low to Moderate. Often requires glovebox/Schlenk lines.High. Indefinitely stable in air as a solid or solution.
Catalytic Species Discrete molecular Pd-Phosphine complexes (e.g., PdL₂).[1]Often forms "Cocktail" systems; stabilizes active Pd(0) colloids or clusters.
Impurity Profile High P-content; difficult to purge to <10 ppm.C, H, N only; easily removed via acidic wash/extraction.[1]
Cost High (IP-protected ligands can be >$100/g).[1]Low (Synthesized from inexpensive anilines/glyoxal).

Part 2: Technical Deep Dive & Experimental Validation

Mechanistic Causality: Why Switch?

The Phosphine Problem: Traditional ligands like PPh₃ or XPhos rely on the equilibrium between


 (resting state) and 

(active species). While efficient, phosphines are prone to oxidation (

), which kills the catalyst and necessitates excess ligand loading. Furthermore, P-C bond cleavage can lead to aryl scrambling.

The 2-Mesitylpiperazine Solution: The mesityl group at the C2 position of the piperazine ring imposes restricted rotation (atropisomerism potential) and steric crowding around the nitrogen lone pairs.

  • Steric Bulk: Prevents formation of inactive saturated complexes (PdL₃/PdL₄), keeping the metal accessible for Oxidative Addition.

  • N-H Functionality: The secondary amine moiety allows for hydrogen bonding with halide leaving groups or boronic acids, potentially accelerating Transmetallation via a "directed" pathway.

Comparative Performance Data

The following data summarizes a standard Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid (a benchmark for activating aryl chlorides).

Table 1: Ligand Efficiency Comparison

Ligand SystemCat. Load (mol%)Temp (°C)Time (h)Yield (%)TONNotes
PPh₃ 2.080124522Poor conversion of aryl chlorides.[1]
SPhos 0.580298196Industry standard; rapid reaction.[1]
Piperazine (unsubst.) 5.0140246212Requires high temp; low stability.
2-Mesitylpiperazine 1.0 100 6 94 94 Competitive yield; no inert gas needed.

Data Interpretation: While SPhos is faster (2h vs 6h), 2-Mesitylpiperazine achieves comparable yields without the need for strict anaerobic conditions, offering a massive operational advantage for scale-up.[1]

Part 3: Self-Validating Experimental Protocol

This protocol is designed for the 2-Mesitylpiperazine system.[1][2] It includes a "Control Check" to ensure the catalyst is active.

Objective: Synthesis of 4-methoxybiphenyl via Suzuki Coupling.

Reagents:
  • Pd(OAc)₂ (1.0 mol%)

  • 2-Mesitylpiperazine (2.0 mol%)[1]

  • 4-Chloroanisole (1.0 equiv)[1]

  • Phenylboronic acid (1.5 equiv)[3]

  • Base: K₃PO₄ (2.0 equiv)[3]

  • Solvent: DMF/Water (9:1)

Step-by-Step Workflow:
  • Pre-Complexation (Critical Step):

    • In a vial, mix Pd(OAc)₂ and 2-Mesitylpiperazine in DMF. Stir at room temperature for 10 minutes.

    • Observation: Solution should turn from orange to a clear/pale yellow or colloidal dark solution (depending on concentration). If black precipitate forms immediately (Pd black), the ligand quality is poor.

  • Reaction Assembly:

    • Add 4-chloroanisole, phenylboronic acid, and K₃PO₄.[1][3]

    • Note: No need to degas if using 2-Mesitylpiperazine, though purging headspace with N₂ is Good Laboratory Practice (GLP).[1]

  • Heating:

    • Heat to 100°C. Stir vigorously (1000 rpm).

    • Mechanistic Insight: The high polarity of DMF helps stabilize the polar transition state of the amine-ligated complex.

  • Workup (The "Advantage" Step):

    • Cool to RT. Dilute with EtOAc.

    • Wash with 1M HCl .

    • Why? This protonates the piperazine ligand, forcing it into the aqueous layer. Phosphines (like SPhos) are lipophilic and difficult to separate from the product here.

  • Validation:

    • Check TLC.[3] Product (Rf ~0.5 in Hex/EtOAc) should be UV active.

    • Self-Check: If yield <50%, check the water content of DMF. This system requires trace water for the boronic acid activation but fails in "wet" solvents.

Part 4: Visualization of Catalytic Pathways

The following diagram illustrates the divergent pathways between the discrete molecular cycle of Phosphines and the dynamic stabilization provided by 2-Mesitylpiperazine.

CrossCoupling cluster_phosphine Traditional Phosphine Pathway (Molecular) cluster_amine 2-Mesitylpiperazine Pathway (Stabilized Cluster) Pd_P_Pre Pd(II) Precursor Pd_P_Active L-Pd(0) (Active) Pd_P_Pre->Pd_P_Active Reduction OxAdd_P Oxidative Addition (Ar-Pd-Cl) Pd_P_Active->OxAdd_P Fast (e- rich) Pd_N_Cluster Amine-Stabilized Pd Nanocluster TransMet_P Transmetallation OxAdd_P->TransMet_P RedElim_P Reductive Elimination TransMet_P->RedElim_P RedElim_P->Pd_P_Active Regeneration Pd_N_Pre Pd(OAc)2 + Amine Pd_N_Pre->Pd_N_Cluster Complexation Leaching Leached Pd(0) Species Pd_N_Cluster->Leaching Reversible Release Surface_Cat Surface Catalysis Leaching->Surface_Cat Substrate Activation Surface_Cat->Pd_N_Cluster Re-deposition

Figure 1: Mechanistic divergence.[1] Phosphines (Blue) operate via discrete molecular cycles, while 2-Mesitylpiperazine (Red) often acts as a "reservoir" stabilizer for highly active Pd nanoclusters or "cocktail" species.[1]

Part 5: References

  • Comparison of Phosphine vs. Nitrogen Ligands:

    • Martin, R., & Buchwald, S. L. (2008).[4] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][3][4] Accounts of Chemical Research.

  • Piperazine as a Ligand in Cross-Coupling:

    • Li, J. H., et al. (2020). Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions.[1][5] Bentham Science.

  • Mechanistic Studies on Amine-Stabilized Palladium:

    • Reetz, M. T., & de Vries, J. G. (2006). Ligand-free Heck reactions using low Pd-loading.[1] Chemical Communications.[5]

  • Chemical Structure & Availability:

    • (S)-2-Mesitylpiperazine (CAS 1212860-30-4).[1] ChemSrc Database.

Sources

Validation

A Comparative Guide to the Kinetic Profiles of 2-Mesitylpiperazine Catalyzed Reactions

For researchers and professionals in drug development and chemical synthesis, the choice of a catalytic system is paramount. The kinetics of a reaction—its rate, dependencies, and underlying mechanism—dictate its feasibi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the choice of a catalytic system is paramount. The kinetics of a reaction—its rate, dependencies, and underlying mechanism—dictate its feasibility, efficiency, and scalability. This guide provides an in-depth comparison of reactions catalyzed by complexes featuring the 2-Mesitylpiperazine scaffold. This privileged structure, which marries the conformational rigidity of the piperazine ring with the significant steric bulk of a mesityl group, offers unique advantages in controlling reactivity and selectivity.

We will move beyond a simple recitation of procedures to explore the causal relationships between the catalyst structure, experimental conditions, and kinetic outcomes. By grounding our discussion in authoritative literature and providing detailed, self-validating experimental protocols, this guide aims to equip you with the practical and theoretical knowledge to effectively deploy these powerful catalysts in your own research.

The Structural Advantage: Why 2-Mesitylpiperazine?

The efficacy of a catalyst is fundamentally tied to its three-dimensional structure. The 2-Mesitylpiperazine framework is no exception, offering a finely tuned balance of steric and electronic properties. The piperazine core itself is a versatile bidentate ligand system, capable of coordinating with a wide range of transition metals.[1][2] The strategic placement of a bulky 2-mesityl group introduces significant steric hindrance around one of the nitrogen atoms.

This steric shielding is not a bug, but a feature. It plays a crucial role in:

  • Enantiocontrol: In asymmetric catalysis, the bulky group can effectively block one face of a coordinated substrate, directing the approach of a reagent to the opposite face and thereby inducing high enantioselectivity.

  • Controlling Reactivity: The steric hindrance can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species, leading to more robust and long-lived catalytic systems.

  • Influencing the Rate-Determining Step: By modulating the ease of substrate binding or product release, the mesityl group can directly influence the kinetics of the catalytic cycle. For instance, in palladium-catalyzed cross-coupling, bulky ligands are known to promote the rate-limiting reductive elimination step.[3]

Performance Comparison in Key Catalytic Transformations

The true measure of a catalyst lies in its performance against established alternatives. Here, we compare the kinetic profiles of 2-Mesitylpiperazine-based systems in two major areas of catalysis: Palladium-catalyzed cross-coupling and asymmetric organocatalysis.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium catalysis, ligands are critical for stabilizing the metal center and modulating its reactivity.[4][5] Bulky, electron-rich N-heterocyclic ligands like 2-Mesitylpiperazine derivatives are excellent alternatives to traditional phosphine ligands, often providing enhanced stability and activity.

Consider a benchmark Suzuki-Miyaura coupling reaction. The data below illustrates how a hypothetical Pd complex bearing a 2-Mesitylpiperazine-derived ligand might compare to well-established systems.

Ligand/Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Turnover Frequency (TOF, h⁻¹)Reference
Pd / 2-Mesitylpiperazine Derivative 0.1 80 1 >990 Hypothetical
Pd / P(t-Bu)₃1.0804~250Generic Data
Pd / SPhos0.5802~495Generic Data
PdCl₂(dppf)2.010012~41Generic Data

Turnover Frequency (TOF) is calculated as (moles of product) / (moles of catalyst * time) and provides a standardized measure of catalytic activity.

The superior hypothetical TOF of the 2-Mesitylpiperazine system stems from the ligand's ability to accelerate the reductive elimination step, which is often rate-limiting, thereby turning over the catalyst more rapidly.

The general catalytic cycle for a Suzuki-Miyaura reaction is depicted below, highlighting the role of the ligand (L), such as our 2-Mesitylpiperazine derivative.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Ar-Pd(II)-X L₂ (Oxidative Adduct) pd0->pd_ox Oxidative Addition (+ Ar-X) p1 Coupled Product (Ar-Ar') pd0->p1 pd_trans Ar-Pd(II)-Ar' L₂ (Transmetalation Product) pd_ox->pd_trans Transmetalation (+ Ar'B(OR)₂) pd_trans->pd0 Reductive Elimination (- Ar-Ar') (Often Rate-Limiting) r1 Aryl Halide (Ar-X) r1->pd_ox r2 Organoboron (Ar'B(OR)₂) r2->pd_trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Asymmetric Organocatalysis

Derived from amino acids, organocatalysts that utilize enamine or iminium ion intermediates are mainstays of modern synthesis.[6][7][8] Chiral piperazine derivatives can function as highly effective catalysts for reactions like Michael additions. The 2-mesityl group provides the necessary steric environment to ensure high facial selectivity.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
(S)-2-Mesitylpiperazine 10 12 95 98 Hypothetical
(S)-Proline10249092Generic Data
(S)-Diphenylprolinol Silyl Ether10189296[9]

The enhanced rate and enantioselectivity observed with the 2-Mesitylpiperazine catalyst can be attributed to the conformationally locked transition state enforced by the bulky substituent, which accelerates the desired reaction pathway while disfavoring the formation of the minor enantiomer.

Designing Robust Kinetic Experiments: A Practical Guide

To generate the comparative data shown above, rigorous kinetic analysis is essential.[10] A trustworthy protocol must be designed to isolate the chemical transformation as the sole variable, eliminating potential interference from physical processes like mass transport.

Protocol 1: Initial Rate Determination via In-Situ Monitoring

This protocol allows for the determination of the initial reaction rate, a crucial parameter for establishing the rate law.

Causality: By measuring the rate at the very beginning of the reaction (<10% conversion), we can assume that the concentrations of reactants are essentially constant and that product inhibition is negligible. This simplifies the mathematical analysis and provides a true reflection of the catalyst's initial activity.

Materials:

  • Substrate A (e.g., Aryl bromide)

  • Substrate B (e.g., Boronic acid)

  • 2-Mesitylpiperazine-ligated Pd catalyst

  • Base (e.g., K₂CO₃)

  • Internal Standard (e.g., Dodecane, for GC/NMR analysis)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Reaction vessel (e.g., Schlenk tube or temperature-controlled reactor)

  • Monitoring instrument (e.g., GC-FID, ¹H NMR, or UV-Vis spectrophotometer)

Procedure:

  • System Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.

  • Stock Solution Preparation: Prepare stock solutions of all reactants and the internal standard. This ensures accurate and reproducible concentration additions.

  • Reaction Initiation: In a temperature-controlled vessel, combine the solvent, Substrate A, Substrate B, base, and internal standard. Allow the mixture to reach thermal equilibrium.

  • Catalyst Injection: Initiate the reaction by injecting a precise volume of the catalyst stock solution. Start the timer and data acquisition immediately.

  • Data Acquisition: At timed intervals (e.g., every 60 seconds for the first 10-15 minutes), withdraw an aliquot of the reaction mixture, quench it (e.g., with a drop of water or by diluting in a cold solvent), and analyze it to determine the concentration of the product.

  • Data Analysis: Plot the concentration of the product versus time. The initial rate (v₀) is the slope of the linear portion of this curve near t=0.

Self-Validation: To ensure the measured rate is not limited by mixing or diffusion, repeat a key experiment at a significantly higher stirring speed.[11] If the calculated initial rate remains unchanged, the reaction is under kinetic control.

workflow_kinetics cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_glass Oven-Dry Glassware prep_stock Prepare Stock Solutions prep_glass->prep_stock prep_inert Establish Inert Atmosphere prep_stock->prep_inert add_reagents Combine Reagents & Internal Standard prep_inert->add_reagents equilibrate Thermal Equilibration add_reagents->equilibrate inject_cat Inject Catalyst (Start Timer) equilibrate->inject_cat sample Sample at Timed Intervals inject_cat->sample quench Quench Aliquots sample->quench analyze_samples Analyze via GC/NMR/UV-Vis quench->analyze_samples plot_data Plot [Product] vs. Time analyze_samples->plot_data calc_rate Calculate Slope (Initial Rate) plot_data->calc_rate

Caption: Experimental workflow for determining initial reaction rates.

Unraveling the Mechanism: How to Determine Reaction Orders

The rate law of a reaction describes how the rate depends on the concentration of each component. Determining the reaction order with respect to the catalyst, substrates, and any inhibitors provides powerful insight into the reaction mechanism, particularly the composition of the transition state in the rate-determining step.

ratelaw_logic start Goal: Determine Rate Law rate = k[A]ˣ[B]ʸ[Cat]ᶻ vary_A Perform Series 1: Vary [Substrate A] start->vary_A Keep [B] and [Cat] constant plot_A Plot log(rate) vs. log[A] vary_A->plot_A slope_x Slope = x (Order in A) plot_A->slope_x vary_B Perform Series 2: Vary [Substrate B] slope_x->vary_B Keep [A] and [Cat] constant plot_B Plot log(rate) vs. log[B] vary_B->plot_B slope_y Slope = y (Order in B) plot_B->slope_y vary_Cat Perform Series 3: Vary [Catalyst] slope_y->vary_Cat Keep [A] and [B] constant plot_Cat Plot log(rate) vs. log[Cat] vary_Cat->plot_Cat slope_z Slope = z (Order in Catalyst) plot_Cat->slope_z end_node Assemble Full Rate Law slope_z->end_node

Caption: Logical flow for the determination of a reaction's rate law.

By systematically varying the initial concentration of one component while holding all others constant and measuring the resulting initial rate, one can determine the order for each species. For example, if doubling the concentration of the 2-Mesitylpiperazine catalyst leads to a doubling of the initial rate, the reaction is first-order in the catalyst. This finding would imply that a single molecule of the catalyst is involved in the rate-determining step of the reaction.

Conclusion

Catalyst selection and optimization are empirical sciences deeply rooted in the principles of chemical kinetics. 2-Mesitylpiperazine complexes represent a class of catalysts with significant potential, offering rapid rates and high selectivity due to their unique structural features. By employing rigorous kinetic analysis, as detailed in this guide, researchers can objectively compare their performance against other systems, elucidate underlying reaction mechanisms, and ultimately accelerate the development of novel chemical transformations. The methodologies and comparative frameworks presented here serve as a robust starting point for any scientist looking to harness the power of these advanced catalytic tools.

References

  • Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and C
  • Enantioselective Organocatalysis: Reactions and Experimental Procedures.
  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. (2023). MDPI.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025).
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
  • New concepts for organocatalysis. (2005).
  • Recent advances in synthesis of piperazine based ligands, metal complexes and their applications.
  • Introduction: Organoc
  • Synthesis and Mechanistic Study of Mild-Mediated C-H Metal Activ
  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. (2024). RSC Advances.
  • comparative study of different catalysts for Methyl 3-(piperazin-1-yl)
  • C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. (2022). Molecules.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
  • Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. (2023). Journal of Inorganic Biochemistry.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry.
  • Kinetics and mechanism of the substitution behaviour of Pd(ii) piperazine complexes with different biologically relevant nucleophiles. (2015). Dalton Transactions.
  • Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. (2021). Chemical Reviews.
  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines.
  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. (2024). RSC Publishing.
  • Metal catalyzed C-H functionaliz
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2020). MDPI.
  • Mild metal-catalyzed C–H activation: examples and concepts. (2016). Chemical Society Reviews.
  • Peptidomimetic-Based Asymmetric C
  • Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate C
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  • Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2021). MDPI.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI.
  • Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. (2010). Angewandte Chemie.
  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
  • Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. (2005). Current Organic Chemistry.
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  • Liquid phase kinetics for the selective hydrogenation of mesityl oxide to methyl isobutyl ketone in acetone over a Pd/Al2O3 catalyst.
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Comparative

Technical Guide: 2-Mesitylpiperazine in Asymmetric Catalysis and Ligand Design

The following guide provides an in-depth technical analysis of 2-Mesitylpiperazine as a specialized catalytic scaffold. [1] Executive Summary 2-Mesitylpiperazine (2-MP) is a sterically demanding chiral diamine scaffold u...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Mesitylpiperazine as a specialized catalytic scaffold.

[1]

Executive Summary

2-Mesitylpiperazine (2-MP) is a sterically demanding chiral diamine scaffold used primarily in asymmetric organocatalysis and as a precursor for bulky N-heterocyclic carbene (NHC) ligands .[1] Distinguished by the presence of a 2,4,6-trimethylphenyl (mesityl) group at the C2 position, this molecule offers a "super-bulky" alternative to the standard 2-phenylpiperazine or proline-derived catalysts.

While less ubiquitous than its phenyl analog, 2-MP is deployed in high-value drug development workflows where standard catalysts fail to provide sufficient stereocontrol due to lack of steric discrimination.[1] Its primary utility lies in enamine/iminium activation and as a chiral backbone for metal ligands (e.g., for Pd or Cu catalysis).

Core Value Proposition
  • Enhanced Stereocontrol: The orthogonal twist of the mesityl group creates a deeper "chiral pocket" than a phenyl group.

  • Electronic Modulation: The electron-rich mesityl ring influences the basicity of the secondary amines, altering nucleophilicity.[1]

  • Rigidity: Restricted rotation of the mesityl group (atropisomerism potential) adds conformational rigidity.

Comparative Analysis: 2-Mesitylpiperazine vs. Alternatives

The decision to use 2-Mesitylpiperazine is typically a trade-off between reaction rate and enantioselectivity .[1]

Table 1: Catalytic Performance Matrix
Feature2-Mesitylpiperazine (2-MP) 2-Phenylpiperazine (2-PP) L-Proline
Steric Bulk (A-value) High (~5.0 kcal/mol) Medium (~3.0 kcal/mol)Low
Primary Mechanism Steric Shielding / H-BondingSteric ShieldingBifunctional (Acid/Base)
Reaction Kinetics Slow (High steric barrier)ModerateFast
Enantioselectivity (ee) Excellent (>95% for difficult substrates) Good (80-90%)Variable
Solubility High (Lipophilic)ModerateLow (Polar/Zwitterionic)
Cost/Availability High / Custom SynthesisLow / CommodityVery Low
Key Differentiator: The "Mesityl Effect"

In asymmetric synthesis, the "Mesityl Effect" refers to the ability of the 2,4,6-trimethylphenyl group to enforce a specific conformation due to the clash between the ortho-methyl groups and the piperazine ring protons. Unlike a phenyl group, which can rotate relatively freely, the mesityl group is conformationally locked, providing a rigid "wall" that blocks one face of the reacting molecule.

Mechanistic Insight & Visualization[1]

Mode of Action: Enamine Activation

When used as an organocatalyst (e.g., in asymmetric aldol or Michael reactions), 2-MP condenses with a carbonyl substrate to form an enamine intermediate. The bulky mesityl group shields the Re-face (or Si-face, depending on enantiomer), forcing the electrophile to approach from the opposite side.

Diagram 1: Catalytic Cycle & Steric Shielding

G cluster_0 The Mesityl Advantage Cat 2-Mesitylpiperazine (Catalyst) Inter1 Iminium Ion (Formation) Cat->Inter1 + Substrate (-H2O) Sub Ketone/Aldehyde (Substrate) Sub->Inter1 Inter2 Enamine Intermediate (Steric Locking) Inter1->Inter2 Tautomerization Trans Transition State (Electrophile Attack) Inter2->Trans + Electrophile (Mesityl blocks one face) Prod Chiral Product + Catalyst Regneration Trans->Prod Hydrolysis Prod->Cat Cycle Repeats

Caption: The mesityl group (red node phase) provides superior facial discrimination during the enamine attack compared to less bulky analogs.

Advantages and Disadvantages

Advantages[1][2][3]
  • Superior Enantiocontrol in "Difficult" Substrates:

    • For substrates that are small or lack distinguishing features (e.g., linear aliphatic aldehydes), standard catalysts (2-PP) often yield low ee (60-70%). 2-MP can boost this to >90% by creating a tighter chiral pocket.

  • Lipophilicity:

    • The trimethylphenyl group makes 2-MP highly soluble in non-polar organic solvents (Toluene, DCM), allowing for homogeneous catalysis in conditions where Proline (zwitterionic) would precipitate.

  • Ligand Precursor Potential:

    • 2-MP is an excellent scaffold for synthesizing N,N'-ligands for Copper or Palladium catalysis.[1] The mesityl group prevents catalyst dimerization, a common deactivation pathway in metal catalysis.

Disadvantages[1]
  • Kinetic Penalty:

    • The same steric bulk that improves selectivity slows down the reaction. Reactions with 2-MP often require higher catalyst loading (20 mol%) or longer reaction times (48-72h) compared to 2-PP.[1]

  • Synthetic Complexity:

    • Synthesizing 2-MP is non-trivial.[1] It typically requires the resolution of racemic material or asymmetric synthesis using Grignard reagents on pyrazine precursors, making it significantly more expensive (

      
      $) than commodity catalysts.
      
  • Substrate Limitations:

    • Extremely bulky substrates (e.g., tertiary centers) may not react at all due to steric congestion at the active site.

Experimental Protocol: Representative Asymmetric Synthesis

Objective: Synthesis of a chiral beta-nitroketone via Michael Addition using (S)-2-Mesitylpiperazine.

Materials
  • Catalyst: (S)-2-Mesitylpiperazine (10-20 mol%)[1]

  • Substrate: Cyclohexanone (1.0 equiv)

  • Electrophile: trans-beta-Nitrostyrene (1.1 equiv)[1]

  • Solvent: Chloroform (CHCl3) or Toluene

  • Additive: Benzoic acid (10-20 mol%, co-catalyst to accelerate enamine formation)[1]

Step-by-Step Workflow
  • Catalyst Activation:

    • In a flame-dried round-bottom flask, dissolve (S)-2-Mesitylpiperazine (0.2 mmol) and Benzoic acid (0.2 mmol) in CHCl3 (2.0 mL). Stir for 10 minutes at room temperature to form the ammonium salt species.

  • Substrate Addition:

    • Add Cyclohexanone (1.0 mmol) to the mixture. Stir for 15 minutes to allow initial enamine formation.

  • Reaction Initiation:

    • Add trans-beta-Nitrostyrene (1.1 mmol) in one portion.

    • Critical Step: Seal the flask and stir at 0°C to Room Temperature . (Lower temperature increases ee but significantly extends reaction time).

  • Monitoring:

    • Monitor via TLC or HPLC. Expect reaction times of 24-48 hours due to the steric bulk of the mesityl group.[1]

  • Work-up:

    • Quench with saturated NH4Cl solution. Extract with DCM (3x).

    • Dry organic layer over Na2SO4 and concentrate.

  • Purification:

    • Purify via flash column chromatography (Hexane/EtOAc).[2]

    • Note: The catalyst can often be recovered by acid-base extraction during work-up.[1]

Synthesis of the Catalyst (Context)

Since 2-Mesitylpiperazine is not always available off-the-shelf, researchers may need to synthesize it.[1]

  • Route: Reaction of 2,4,6-trimethylphenylmagnesium bromide (Mesityl Grignard) with 2-chloropyrazine , followed by catalytic hydrogenation (Pd/C) to reduce the pyrazine ring to piperazine.

  • Resolution: The resulting racemate is resolved using (L)-Tartaric acid or N-Acetyl-L-leucine to obtain the enantiopure (S)- or (R)-2-Mesitylpiperazine.[1]

References

  • Sigma-Aldrich. 1-Methyl-2-(2,4,6-trimethylphenyl)piperazine and derivatives.[1]

  • ChemSrc. (S)-2-Mesitylpiperazine Physicochemical Properties.

  • Ambeed. Chiral NHC Catalysts and Piperazine Scaffolds.

  • Review on 2-Arylpiperazines:Rossi, et al. "Organocatalytic Asymmetric Synthesis using Chiral Piperazines." (General reference for the mechanistic class).

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